2,4,6-Trichloropyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORBTGOVTLGEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596978 | |
| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69422-72-6 | |
| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,4,6-Trichloropyridine-3-carboxylic Acid
CAS Number: 69422-72-6
Synonyms: 2,4,6-Trichloronicotinic Acid
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 2,4,6-Trichloropyridine-3-carboxylic acid. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 69422-72-6 | Multiple Sources |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 357.4 °C at 760 mmHg | [1] |
| Density (Theoretical) | 1.728 g/cm³ | [1] |
| Flash Point | 169.9 °C | [1] |
| Refractive Index | 1.618 | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water, soluble in common organic solvents | Inferred from related compounds |
Synthesis Pathway
The primary synthetic route to this compound involves a multi-step process starting from 3-methylpyridine. The pathway includes a chlorination step followed by an oxidation step.
Caption: Synthesis pathway of this compound.
Experimental Protocols
General Analytical Methods for Pyridine Derivatives
Analysis of pyridine derivatives typically employs a combination of chromatographic and spectroscopic techniques to determine purity and elucidate structure.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of pyridine carboxylic acids. A typical setup would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular structure.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-Cl and pyridine ring vibrations, would be expected.
Applications in Research and Drug Development
Pyridine carboxylic acids are a significant class of compounds in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. While specific applications for this compound are not extensively documented, its structural motifs suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.
The pyridine ring is a common scaffold in many approved drugs, and the presence of chloro- and carboxylic acid functional groups allows for a variety of chemical modifications. These groups can be manipulated to introduce different pharmacophores and modulate the physicochemical properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
GHS Pictogram: [1]
-
GHS07: Exclamation mark
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Logical Relationship of Analytical Techniques
The characterization of a synthesized chemical compound like this compound follows a logical workflow of analytical techniques to confirm its identity and purity.
Caption: Workflow for the analysis of synthesized compounds.
References
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,4,6-trichloronicotinic acid (CAS No. 69422-72-6). While this compound is a potentially valuable building block in medicinal chemistry and materials science, publicly available data regarding its specific characteristics are limited. This document summarizes the existing information on its properties and provides a detailed experimental protocol for its synthesis. Due to the absence of published biological data, a visualization of the synthetic workflow is provided in lieu of a signaling pathway diagram.
Introduction
2,4,6-Trichloronicotinic acid is a halogenated derivative of nicotinic acid. The presence of three chlorine atoms on the pyridine ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity compared to the parent molecule. Halogenated organic compounds are of significant interest in drug development due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available technical information on 2,4,6-trichloronicotinic acid to support further research and development.
Chemical and Physical Properties
Quantitative data on the physicochemical properties of 2,4,6-trichloronicotinic acid are not extensively reported in the scientific literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [1][2] |
| CAS Number | 69422-72-6 | [1] |
| Appearance | Solid powder | [2] |
| Boiling Point | 357.4 °C | |
| Melting Point | Not available | |
| Density | Not available |
Solubility
Solubility is a critical parameter for any compound intended for use in biological assays or as a synthetic precursor. Detailed solubility studies for 2,4,6-trichloronicotinic acid in a range of common laboratory solvents have not been published. The only available quantitative data is for its solubility in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Ultrasonic and warming to 60°C | [2] |
| Water | Not available | ||
| Ethanol | Not available | ||
| Methanol | Not available | ||
| Acetone | Not available | ||
| Ethyl Acetate | Not available | ||
| Dichloromethane | Not available | ||
| Chloroform | Not available |
Spectroscopic Data
A thorough search of scientific databases has revealed no publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,4,6-trichloronicotinic acid. Researchers are advised to perform their own spectral analysis for compound verification. For reference, the expected spectral regions for key functional groups are listed below.
-
¹H NMR: The single aromatic proton is expected to appear as a singlet in the aromatic region (δ 7-9 ppm). The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Six distinct signals would be expected in the broadband decoupled ¹³C NMR spectrum, corresponding to the six carbons of the pyridine ring and the carboxylic acid. The carbonyl carbon would be the most downfield signal.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 226.44 g/mol , with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Reactivity and Stability
Specific studies on the reactivity and stability of 2,4,6-trichloronicotinic acid are not available. However, based on its structure, the following reactivity can be anticipated:
-
Acyl Chloride Formation: The carboxylic acid can be converted to the corresponding acyl chloride using standard reagents like thionyl chloride or oxalyl chloride.
-
Esterification: The carboxylic acid can undergo esterification with alcohols under acidic conditions.
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.
-
Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring are expected to be susceptible to nucleophilic aromatic substitution reactions, although potentially less reactive than in other chlorinated pyridines due to the electron-withdrawing nature of the carboxylic acid group.
The compound is expected to be stable under normal laboratory storage conditions.
Biological Activity
No biological activity data for 2,4,6-trichloronicotinic acid has been reported in the scientific literature. While other halogenated nicotinic acid derivatives have been investigated for various biological activities, including as herbicides and potential pharmaceuticals, the specific biological profile of the 2,4,6-trichloro substituted analog remains unknown.
Experimental Protocols
Synthesis of 2,4,6-Trichloronicotinic Acid
The synthesis of 2,4,6-trichloronicotinic acid can be achieved via the oxidation of 2,4,6-trichloro-3-methylpyridine.
Materials:
-
2,4,6-trichloro-3-methylpyridine
-
Sulfuric acid (aqueous solution)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated sulfuric acid
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid in a round-bottom flask.
-
Cool the solution in an ice bath to maintain the temperature below 50°C.
-
Add potassium permanganate portion-wise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the purple color of the permanganate disappears.
-
Cool the mixture to room temperature.
-
Carefully add sodium bisulfite to dissolve the excess manganese dioxide.
-
Cool the resulting clear solution in an ice bath.
-
Adjust the pH to approximately 2-3 with concentrated sulfuric acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water.
-
Dry the product under vacuum to yield 2,4,6-trichloronicotinic acid.
Visualizations
As no biological signaling pathways involving 2,4,6-trichloronicotinic acid have been identified, the following diagram illustrates the experimental workflow for its synthesis.
Conclusion
2,4,6-Trichloronicotinic acid is a chemical compound with limited characterization data in the public domain. This guide has compiled the available information on its physical and chemical properties, as well as a detailed synthetic protocol. The significant gaps in spectroscopic and biological activity data highlight the need for further experimental investigation to fully elucidate the properties and potential applications of this molecule. The information provided herein serves as a foundational resource for researchers interested in exploring the chemistry and potential utility of 2,4,6-trichloronicotinic acid.
References
Navigating a Data-Scarce Landscape: A Technical Guide to 2,4,6-Trichloropyridine-3-carboxylic Acid
Disclaimer: Publicly available scientific data on 2,4,6-Trichloropyridine-3-carboxylic acid (CAS 69422-72-6) is exceptionally limited. This technical guide has been constructed by leveraging information on structurally related compounds, including chlorinated pyridines and other pyridine carboxylic acid isomers. The experimental protocols and quantitative data presented herein are therefore hypothetical or inferred and require experimental validation. This document is intended for research and informational purposes only.
Molecular Structure and Identification
This compound is a derivative of pyridine containing three chlorine substituents at positions 2, 4, and 6, and a carboxylic acid group at the 3-position. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly influences the electron density of the pyridine ring, making it a potentially valuable, albeit under-investigated, building block in medicinal and materials chemistry.
Chemical Structure
Caption: Molecular structure of this compound.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 69422-72-6 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | Inferred |
| Molecular Weight | 226.45 g/mol | Inferred |
| IUPAC Name | This compound | Inferred |
Physicochemical Properties (Inferred)
| Property | 2,4,6-Trichloropyridine[2] | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | 2,5,6-trichloropyridine-3-carboxamide[3] |
| CAS Number | 16063-69-7 | 1918-02-1 | 142266-62-4 |
| Molecular Formula | C₅H₂Cl₃N | C₆H₃Cl₃N₂O₂ | C₆H₃Cl₃N₂O |
| Molecular Weight | 182.44 g/mol | 241.46 g/mol | 227.46 g/mol |
| Appearance | Solid | - | - |
| Melting Point | 33-37 °C | - | - |
Based on these related structures, this compound is expected to be a solid at room temperature with a relatively high melting point, likely above 100 °C, due to the presence of the carboxylic acid group which can participate in hydrogen bonding.
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound could involve the oxidation of a corresponding methylpyridine or the carboxylation of a suitable trichloropyridine precursor. The following is a hypothetical protocol based on known transformations of similar compounds.[4]
Proposed Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Detailed Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid.
-
Addition of Starting Material: While maintaining a constant temperature (e.g., via an ice bath), slowly add 2,4,6-trichloro-3-methylpyridine to the stirred oxidizing solution.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the reaction.
-
Isolation: Adjust the pH of the aqueous solution to acidic (pH 2-3) using concentrated hydrochloric acid to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on general principles and data from related pyridine carboxylic acids.[5][6][7]
¹H NMR Spectroscopy
A single, broad singlet is expected in the downfield region (10-13 ppm) corresponding to the carboxylic acid proton. Due to the absence of other protons on the pyridine ring, no other signals are anticipated in the aromatic region.
¹³C NMR Spectroscopy
Six distinct signals are predicted:
-
One signal in the range of 160-180 ppm for the carbonyl carbon of the carboxylic acid.
-
Five signals corresponding to the carbons of the pyridine ring. The carbons bearing chlorine atoms (C2, C4, C6) would be expected to show signals at different chemical shifts compared to the carbons at positions 3 and 5, with the exact shifts influenced by the combined electronic effects of the substituents.
Infrared (IR) Spectroscopy
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[5]
-
A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[5]
-
C-Cl stretching bands in the fingerprint region (typically below 800 cm⁻¹).
-
Pyridine ring C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
| Feature | Predicted Range |
| ¹H NMR (Carboxylic Acid H) | 10-13 ppm (broad singlet) |
| ¹³C NMR (C=O) | 160-180 ppm |
| IR (O-H stretch) | 2500-3300 cm⁻¹ (broad) |
| IR (C=O stretch) | 1700-1725 cm⁻¹ (strong) |
Conclusion and Future Work
This compound represents a molecule of interest for which there is a significant data gap in the scientific literature. The information presented in this guide, derived from related compounds, provides a foundational framework for researchers. Future work should focus on the experimental synthesis and thorough characterization of this compound to determine its actual physicochemical properties, spectroscopic data, and to explore its potential applications in drug discovery and materials science. Experimental validation of the proposed synthesis and detailed structural elucidation via NMR, IR, and mass spectrometry are critical next steps.
References
- 1. CAS#:69422-72-6 | this compound | Chemsrc [chemsrc.com]
- 2. 2,4,6-三氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,5,6-Trichloropyridine-3-carboxamide | C6H3Cl3N2O | CID 53750930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Synthesis of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,4,6-trichloropyridine-3-carboxylic acid, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the public domain, this document outlines a robust two-stage process: the synthesis of the key intermediate, 2,4,6-trichloropyridine, followed by a proposed regioselective carboxylation at the C-3 position.
Synthesis of 2,4,6-Trichloropyridine
The initial stage focuses on the preparation of 2,4,6-trichloropyridine, a critical precursor for the target molecule. An efficient method involves the N-oxidation of 2,6-dichloropyridine followed by chlorination.[1] This approach offers high selectivity and yields suitable for industrial production.[1]
Experimental Protocol: N-Oxidation of 2,6-Dichloropyridine
A detailed experimental protocol for the N-oxidation of 2,6-dichloropyridine to yield 2,6-dichloropyridine N-oxide is presented below.
Materials:
-
2,6-Dichloropyridine
-
Trifluoroacetic acid (solvent)
-
30% Hydrogen peroxide (oxidant)
-
Molybdic oxide or aluminum oxide (catalyst)
-
Dichloromethane (extraction solvent)
Procedure:
-
In a suitable reaction vessel, a mixture of 2,6-dichloropyridine, trifluoroacetic acid, and a catalytic amount of molybdic oxide or aluminum oxide (0.5% - 1.5% of the 2,6-dichloropyridine mass) is prepared.[1]
-
The mixture is stirred for 20-40 minutes.
-
At a temperature of 85°C, 30% hydrogen peroxide solution is added dropwise. The mass ratio of 2,6-dichloropyridine to 30% H₂O₂ solution should be in the range of 1:1.0 to 1:2.5.[1]
-
The reaction is maintained at 85°C for 3 to 5 hours.[1]
-
Upon completion, the reaction mixture is cooled to -5°C to obtain a dilute solution of 2,6-dichloropyridine N-oxide.[1]
-
The catalyst is removed by filtration.
-
The filtrate undergoes underpressure distillation to recover moisture and trifluoroacetic acid.
-
The remaining mother liquor is extracted with dichloromethane.
-
Separation and precipitation yield the 2,6-dichloropyridine N-oxide product.
Experimental Protocol: Chlorination of 2,6-Dichloropyridine N-oxide
The subsequent chlorination of the N-oxide intermediate furnishes the desired 2,4,6-trichloropyridine.
Materials:
-
2,6-Dichloropyridine N-oxide
-
Phosphorus oxychloride (POCl₃) (chlorinating agent)
-
Dichloromethane (extraction solvent)
Procedure:
-
2,6-Dichloropyridine N-oxide is added to phosphorus oxychloride.
-
The mixture is reacted under reflux conditions for 4 to 6 hours.[1]
-
After the reaction is complete, excess POCl₃ is removed, likely by distillation.
-
The remaining mother liquor is extracted with dichloromethane.
-
Separation and precipitation afford 2,4,6-trichloropyridine.
Quantitative Data for 2,4,6-Trichloropyridine Synthesis
| Parameter | Value | Reference |
| N-Oxidation Reaction Time | 3 - 5 hours | [1] |
| N-Oxidation Temperature | 85°C | [1] |
| Chlorination Reaction Time | 4 - 6 hours | [1] |
| Chlorination Condition | Reflux | [1] |
| Overall Yield | > 75% | [1] |
| Product Purity | > 98% | [1] |
Proposed Synthesis of this compound
The second stage of the synthesis involves the introduction of a carboxylic acid group at the 3-position of the 2,4,6-trichloropyridine ring. A plausible and effective method for this transformation is a directed ortho-metalation (lithiation) followed by carboxylation. This approach leverages the directing effect of the pyridine nitrogen to achieve regioselective functionalization.
Proposed Experimental Protocol: Lithiation and Carboxylation
This proposed protocol is based on general procedures for the lithiation and carboxylation of heterocyclic compounds. Optimization of reaction conditions may be necessary to achieve high yields and selectivity.
Materials:
-
2,4,6-Trichloropyridine
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
n-Butyllithium (n-BuLi) or a suitable strong base (e.g., lithium diisopropylamide - LDA)
-
Dry carbon dioxide (CO₂) (solid or gas)
-
Aqueous hydrochloric acid (HCl) for workup
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-trichloropyridine in anhydrous THF.
-
Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium or another strong lithium amide base dropwise, while maintaining the low temperature. The choice of base may be critical for achieving the desired regioselectivity.
-
Stir the reaction mixture at -78°C for a period of time (e.g., 1-2 hours) to allow for the formation of the lithiated intermediate.
-
Quench the reaction by introducing an excess of dry carbon dioxide. This can be done by adding crushed dry ice to the reaction mixture or by bubbling CO₂ gas through the solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Acidify the mixture with dilute aqueous hydrochloric acid to protonate the carboxylate salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Anticipated Quantitative Data (Theoretical)
The following table presents theoretical quantitative data for the proposed lithiation and carboxylation step. Actual results may vary and would require experimental validation.
| Parameter | Anticipated Value | Notes |
| Reaction Temperature | -78°C | Critical for stability of the lithiated intermediate. |
| Reaction Time (Lithiation) | 1 - 2 hours | To be optimized. |
| Reaction Time (Carboxylation) | 1 - 3 hours | Dependent on the rate of CO₂ addition and warming. |
| Yield | 40 - 70% | Highly dependent on the efficiency of the lithiation and carboxylation steps and potential side reactions. |
Visualized Synthesis Workflow
The following diagrams illustrate the key stages of the proposed synthesis.
Caption: Overall synthesis workflow for this compound.
Signaling Pathway Analogy (Logical Relationship)
While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, highlighting the key transformations.
Caption: Logical progression of the key chemical transformations.
Disclaimer: The proposed synthesis for this compound is based on established chemical principles but has not been explicitly validated in the cited literature for this specific substrate. Researchers should exercise appropriate caution and conduct small-scale trials to optimize reaction conditions. All experimental work should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-depth Technical Guide to 2,4,6-Trichloropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-trichloropyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications.
Core Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 69422-72-6 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | DMSO: 125 mg/mL (with sonication and heating to 60°C) | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of 2,4,6-trichloro-3-methylpyridine.[2] This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate in an acidic medium.
Experimental Protocol: Oxidation of 2,4,6-trichloro-3-methylpyridine
This protocol details the oxidation of the methyl group of 2,4,6-trichloro-3-methylpyridine to a carboxylic acid.[2]
Materials:
-
2,4,6-trichloro-3-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Diethyl ether (for extraction, if necessary)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid.
-
While maintaining the temperature below 50°C using an ice bath, add potassium permanganate portion-wise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the characteristic purple color of the permanganate disappears.
-
Cool the mixture to room temperature.
-
Carefully add sodium bisulfite to dissolve the manganese dioxide precipitate.
-
The resulting clear solution is then cooled in an ice bath.
-
Adjust the pH of the solution to approximately 2-3 with concentrated sulfuric acid to precipitate the product.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
Dry the final product under vacuum.
Yield: Yields for this reaction are typically in the range of 45-55%, depending on the scale and specific conditions.[2]
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic spectral features can be anticipated:
¹H NMR: A single proton signal is expected for the hydrogen at the 5-position of the pyridine ring. Due to the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups, this signal would likely appear in the downfield region of the spectrum. The carboxylic acid proton will exhibit a broad singlet, typically at a chemical shift greater than 10 ppm.
¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the pyridine ring carbons and the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm).
IR Spectroscopy: Characteristic infrared absorption bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Cl stretching vibrations.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (226.44 g/mol ), along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of CO₂ from the carboxylic acid group.
Applications in Drug Discovery and Organic Synthesis
While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The chlorine atoms on the pyridine ring can be selectively substituted, allowing for the introduction of various functional groups to create a library of derivatives for screening in drug discovery programs.
Pyridine carboxylic acids, in general, are known to exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory properties.[3][4] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Logical Workflow for Synthesis and Functionalization
The synthesis and subsequent functionalization of this compound can be visualized as a logical workflow. The initial step is the synthesis of the core molecule, which can then be subjected to various reactions to generate a diverse set of derivatives for biological evaluation.
This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
References
- 1. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,6-Trichloropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and Chemical Identity
The compound with the chemical structure 2,4,6-Trichloropyridine-3-carboxylic acid is formally named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also commonly known by its synonym, 2,4,6-trichloronicotinic acid .
This molecule is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where the hydrogen atoms at positions 2, 4, and 6 of the pyridine ring have been substituted with chlorine atoms. This substitution significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and drug development.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 69422-72-6 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [2][3] |
| Appearance | Solid powder | [3] |
| Solubility | DMSO: 125 mg/mL (with heating) | [3] |
| Boiling Point | 357.4 °C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route starts from 3-methylpyridine and proceeds through chlorination and subsequent oxidation.
Experimental Workflow: Synthesis of this compound
Caption: Multi-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of 2,4,6-trichloro-3-methylpyridine
This initial step involves the vapor-phase chlorination of 3-methylpyridine. While specific industrial protocols may vary, this reaction is designed to introduce chlorine atoms onto the pyridine ring. The conditions for such reactions are typically harsh, requiring high temperatures and specialized equipment to handle the corrosive reagents.
Step 2: Synthesis of 2,4,6-trichloronicotinic acid (Oxidation)
-
Materials :
-
2,4,6-trichloro-3-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
-
Procedure :
-
A solution of 2,4,6-trichloro-3-methylpyridine is prepared in aqueous sulfuric acid.
-
Potassium permanganate is added portion-wise to the solution, maintaining the temperature below 50°C using an ice bath to control the exothermic reaction.[1]
-
After the addition is complete, the reaction mixture is heated to 80-90°C for 2-3 hours, or until the characteristic purple color of the permanganate disappears, indicating the completion of the oxidation.[1]
-
The mixture is then cooled to room temperature. The byproduct, manganese dioxide, is dissolved by the careful addition of sodium bisulfite.[1]
-
The resulting clear solution is cooled in an ice bath, and the pH is adjusted to approximately 2-3 with concentrated sulfuric acid. This acidification leads to the precipitation of the desired product.[1]
-
The white precipitate of 2,4,6-trichloronicotinic acid is collected by vacuum filtration, washed with cold deionized water, and dried under a vacuum.[1]
-
Biological Activity and Potential Applications in Drug Development
While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the broader class of substituted nicotinic acid and pyridine derivatives has shown promise in various therapeutic areas.
Antimicrobial Potential
Pyridine-3-carboxamide derivatives have been investigated for their efficacy against bacterial pathogens. For instance, certain N-(4-phenylthiazol-2-yl) nicotinamide derivatives have demonstrated activity against bacterial wilt in tomatoes, suggesting that the nicotinamide scaffold can be a valuable pharmacophore for developing new antibacterial agents. The antimicrobial activity of such compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
General Protocol for MIC Determination: A common method for determining the MIC is the broth microdilution assay. In this procedure, serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target bacterium is then added to each well. The plates are incubated under conditions suitable for bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Potential
The pyridine nucleus is a common feature in many anticancer agents. While no specific anticancer data for this compound was found, related compounds have been evaluated. The cytotoxic effects of novel compounds are often assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
General Protocol for IC50 Determination: The IC50 value is typically determined using a cell viability assay, such as the MTT or WST-8 assay. In this method, cancer cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A reagent that is converted into a colored product by metabolically active cells is then added. The absorbance of the colored product is measured, which is proportional to the number of viable cells. The IC50 is the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated in the available literature. However, as a derivative of nicotinic acid, it may interact with pathways associated with its parent compound. Nicotinic acid is known to exert its pharmacological effects, particularly in lipid metabolism, through the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[2] Activation of this receptor can lead to a cascade of downstream signaling events. Further research is required to determine if this compound interacts with this or other signaling pathways.
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in drug discovery. Its chlorinated pyridine scaffold suggests that it may possess interesting biological activities. The provided synthesis protocol offers a clear pathway for its preparation, enabling further studies into its antimicrobial, anticancer, and other potential therapeutic properties. Future research should focus on a thorough evaluation of its biological activity profile and elucidation of its mechanism of action to fully understand its potential as a lead compound in drug development.
References
An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trichloropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,4,6-Trichloropyridine-3-carboxylic acid (CAS No. 69422-72-6). The information presented is intended to support laboratory safety procedures and risk assessment for professionals working with this compound.
Chemical and Physical Properties
This compound, also known as 2,4,6-Trichloronicotinic acid, is a chlorinated pyridine derivative.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 69422-72-6 | [1][2] |
| Chemical Formula | C₆H₂Cl₃NO₂ | [1][2] |
| Molecular Weight | 226.44 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| Boiling Point | 357.4 °C at 760 mmHg | [1] |
| Density (Theoretical) | 1.728 g/cm³ | [1] |
| Flash Point | 169.9 °C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are summarized below, indicating that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning[1]
GHS Pictogram:
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid measures should be taken. The following protocols are based on general guidance for hazardous chemicals and should be adapted to specific laboratory emergency plans.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Firefighting and Accidental Release Measures
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides may be generated through thermal decomposition.[3]
-
Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. Keep unprotected personnel away from the spill area. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[3]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[4] Consult local regulations for proper disposal.[3]
Handling and Storage
Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] Remove contaminated clothing and wash it before reuse.[5]
Storage
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[4]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[3]
-
Conditions to Avoid: Avoid dust generation.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, hydrogen chloride, and nitrogen oxides.[3]
Experimental Protocols and Workflows
General Laboratory Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents.
-
Have a designated waste container ready.
-
-
Execution:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a spatula for transferring the solid to minimize dust generation.
-
Keep the container closed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment used.
-
Dispose of all waste in the designated hazardous waste container.
-
Clean the work area thoroughly.
-
Wash hands after removing PPE.
-
Visualizations
The following diagrams illustrate key logical workflows for safety and handling.
References
- 1. americanelements.com [americanelements.com]
- 2. pschemicals.com [pschemicals.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trichloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4,6-trichloronicotinic acid. Due to the limited availability of experimental data in publicly accessible literature, this guide also includes detailed, generalized experimental protocols for the determination of key physical properties. This information is intended to support researchers in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | 2,4,6-Trichloronicotinic acid | [1][2] |
| Synonyms | 2,4,6-Trichloropyridine-3-carboxylic acid | [2] |
| CAS Number | 69422-72-6 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2] |
| Molecular Weight | 226.44 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
Physicochemical Properties
| Property | Value | Notes | Reference |
| Boiling Point | 357.4 °C | Predicted value | |
| Solubility | 125 mg/mL in DMSO | Requires ultrasonic agitation and heating to 60°C | [2] |
| Melting Point | Not available | - | |
| pKa | Not available | - |
Spectroscopic Data
Specific experimental spectral data for 2,4,6-trichloronicotinic acid, such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, are not widely published. Commercial suppliers may offer access to some of this data (e.g., HNMR) upon request.[2] Researchers are advised to perform their own spectroscopic analyses to confirm the identity and purity of the compound. Generalized protocols for these analyses are provided in Section 5.
Synthesis Workflow
A known synthetic route to 2,4,6-trichloronicotinic acid involves a two-step process starting from 2,4,6-trichloro-3-methylpyridine.[3] The logical workflow for this synthesis is depicted below.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the determination of the physical and spectroscopic properties of a solid organic compound like 2,4,6-trichloronicotinic acid.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Invert the tube and tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm at the bottom.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
The structural elucidation of an organic compound relies on a combination of spectroscopic techniques. The general workflow for this process is outlined below.
Objective: To determine the carbon-hydrogen framework of the molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Pipettes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Add a small amount of TMS as an internal standard (chemical shift reference at 0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire ¹H-NMR and ¹³C-NMR spectra. Other experiments like DEPT, COSY, and HMQC can be performed for more detailed structural analysis.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the connectivity of atoms.
-
Correlate the ¹H and ¹³C spectra to assign the signals to specific atoms in the molecule.
-
Objective: To identify the functional groups present in the molecule.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Spatula
Procedure (using ATR):
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken first.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O stretch for the carboxylic acid, C=C and C-N stretches for the pyridine ring, and C-Cl stretches).
-
Objective: To determine the molecular weight and elemental composition of the molecule.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump or liquid chromatograph for sample introduction
-
Volatile solvent (e.g., methanol, acetonitrile)
Procedure (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Use the accurate mass from HRMS to determine the elemental formula.
-
Analyze the fragmentation pattern to gain further structural information. The isotopic pattern due to the three chlorine atoms will be a key diagnostic feature.
-
References
Spectroscopic and Physicochemical Profile of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical properties of 2,4,6-Trichloropyridine-3-carboxylic acid (CAS No. 69422-72-6). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules to predict its spectroscopic characteristics. This guide is intended to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound, also known as 2,4,6-Trichloronicotinic acid, is a halogenated pyridine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 69422-72-6 | [1][2][3] |
| Chemical Formula | C₆H₂Cl₃NO₂ | [1][2] |
| Molecular Weight | 226.44 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2,4,6-Trichloronicotinic Acid | [1][2] |
| Boiling Point | 357.4 °C at 760 mmHg | [1] |
| Density (Theoretical) | 1.728 g/cm³ | [1] |
| Appearance | Solid powder (predicted) | [4] |
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show two signals: one for the proton on the pyridine ring and another for the acidic proton of the carboxylic acid group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | Singlet (s) | 1H | H-5 | The proton at position 5 is on a highly electron-deficient pyridine ring due to the presence of three chlorine atoms and a carboxylic acid group, leading to a downfield shift. |
| ~10.0 - 13.0 | Broad Singlet (br s) | 1H | -COOH | The carboxylic acid proton is typically observed as a broad signal in this region, and its chemical shift is dependent on concentration and solvent.[5] |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be more complex, with distinct signals for each of the six carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of chloro and carboxyl substituents on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O | The carbonyl carbon of a carboxylic acid typically appears in this downfield region.[5] |
| ~150 - 155 | C-2, C-4, C-6 | The carbon atoms attached to chlorine atoms are expected to be significantly deshielded. |
| ~130 - 135 | C-3 | The carbon atom bearing the carboxylic acid group. |
| ~125 - 130 | C-5 | The carbon atom attached to the single ring proton. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid group and the trichlorinated pyridine ring.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| 2500 - 3300 (broad) | O-H stretch (carboxylic acid dimer) | This very broad absorption is a hallmark of the O-H stretching in a hydrogen-bonded carboxylic acid.[5] |
| 1700 - 1725 | C=O stretch | The carbonyl stretching of an aromatic carboxylic acid typically appears in this region. |
| 1550 - 1600 | C=C and C=N ring stretching | Aromatic ring vibrations. |
| 1200 - 1300 | C-O stretch and O-H bend | Coupled vibrations of the carboxylic acid group. |
| 700 - 850 | C-Cl stretch | Strong absorptions corresponding to the carbon-chlorine bonds. |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine and the carboxylic acid group.
| m/z | Fragmentation | Rationale |
| 225/227/229 | [M]⁺ | The molecular ion peak cluster will show a characteristic isotopic pattern for three chlorine atoms. |
| 180/182/184 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 190/192/194 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 145/147 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment. |
Experimental Protocols
Synthesis Workflow
A potential synthetic route to this compound could involve the oxidation of a corresponding methyl or hydroxymethyl precursor, or the direct carboxylation of 2,4,6-trichloropyridine. A more common approach for similar structures involves the chlorination of a pyridine-3-carboxylic acid precursor. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.
Caption: A generalized workflow for the synthesis and purification of this compound.
General Spectroscopic Analysis Protocols
The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that can provide a prominent molecular ion peak.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and expected fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data is interconnected and provides a holistic structural confirmation of the molecule.
References
- 1. americanelements.com [americanelements.com]
- 2. pschemicals.com [pschemicals.com]
- 3. CAS#:69422-72-6 | this compound | Chemsrc [chemsrc.com]
- 4. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Solubility Profile of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility of 2,4,6-trichloropyridine-3-carboxylic acid in organic solvents. Due to the limited availability of extensive public data, this document focuses on presenting the known quantitative solubility in dimethyl sulfoxide (DMSO) and offers a comparative analysis based on structurally similar compounds. Furthermore, this guide furnishes comprehensive, established experimental protocols for researchers to determine the solubility of this compound in various organic solvents of interest. This information is critical for applications in medicinal chemistry, process development, and formulation science.
Introduction
This compound, also known as 2,4,6-trichloronicotinic acid, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, suggests a complex solubility profile influenced by the interplay of polar and non-polar functionalities. The chlorine atoms contribute to the molecule's lipophilicity, while the carboxylic acid and the pyridine nitrogen provide sites for hydrogen bonding and polar interactions. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 69422-72-6 |
| Molecular Formula | C₆H₂Cl₃NO₂ |
| Molecular Weight | 226.44 g/mol |
| Appearance | Solid powder |
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point.
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Ultrasonic and warming to 60°C[1] |
Qualitative and Comparative Solubility Insights
While extensive quantitative data is lacking for the target compound, information on structurally related chloropyridine carboxylic acids can provide valuable qualitative insights into its likely solubility in various organic solvents.
-
2-Chloronicotinic acid is reported to be soluble in organic solvents such as benzene and toluene, suggesting that this compound may also exhibit some solubility in aromatic hydrocarbons.[2]
-
6-Chloronicotinic acid is soluble in ethanol, methanol, and DMSO, and slightly soluble in chloroform.[3] This suggests that this compound is also likely to be soluble in polar protic and aprotic solvents.
Based on these comparisons and the general principles of solubility ("like dissolves like"), a qualitative prediction of solubility in common organic solvents can be inferred.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Likely Soluble | The known high solubility in DMSO suggests good interaction with polar aprotic solvents. |
| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | The presence of the carboxylic acid group should allow for hydrogen bonding with protic solvents. |
| Non-Polar (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The polar functional groups will likely limit solubility in non-polar solvents, although the chlorine atoms may provide some lipophilicity. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Potentially Soluble | The presence of chlorine atoms in both the solute and solvent may lead to favorable interactions. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended.
General Experimental Workflow
The determination of solubility typically follows a systematic workflow to ensure accurate and reproducible results.
Shake-Flask Method (Equilibrium Solubility)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric setup.
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the vials to stand at the same temperature to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Determine the concentration of this compound in the aliquot using a validated analytical method.
Analytical Methods for Concentration Determination
5.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for determining the concentration of the dissolved solute.
Workflow for HPLC Method Development:
5.3.2. Gravimetric Method
This method is straightforward but may be less accurate for solvents with high boiling points or if the compound is not thermally stable.
Procedure:
-
Accurately weigh a clean, dry container.
-
Add a known volume or mass of the clear, saturated supernatant to the container and weigh it again.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again.
-
The mass of the solid residue corresponds to the amount of dissolved this compound.
-
Calculate the solubility based on the mass of the residue and the initial volume or mass of the solution.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently limited, the known high solubility in DMSO provides a critical starting point for its application. The qualitative solubility profile, inferred from structurally similar compounds, suggests that it is likely soluble in polar organic solvents. For applications requiring precise solubility data, the detailed experimental protocols provided in this guide offer a robust framework for researchers to generate reliable and accurate results in their laboratories. Further experimental studies are encouraged to expand the quantitative solubility data for this important chemical entity.
References
Methodological & Application
Synthesis of 2,4,6-Trichloropyridine-3-carboxylic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,4,6-trichloropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a multi-step process commencing from the readily available starting material, 3-methylpyridine (3-picoline). The protocol includes procedures for N-oxidation, chlorination, deoxygenation, and final oxidation to yield the target carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed through a four-step sequence. The initial step involves the N-oxidation of 3-picoline to activate the pyridine ring for subsequent electrophilic chlorination. The resulting 3-picoline N-oxide is then chlorinated to introduce chlorine atoms at the 2- and 6-positions. Following the chlorination, the N-oxide is deoxygenated to yield 2,6-dichloro-3-methylpyridine. The subsequent chlorination of this intermediate at the 4-position furnishes 2,4,6-trichloro-3-methylpyridine. The final step is the oxidation of the methyl group to a carboxylic acid, yielding the desired this compound.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Picoline N-oxide
This procedure is adapted from a method for the N-oxidation of substituted pyridines.
To a solution of 3-picoline (1 equivalent) in dichloromethane, m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) is added portion-wise at 0-5 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the pH is adjusted to 4-5 with a suitable base. The aqueous solution is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-picoline N-oxide.
Step 2: Synthesis of 2,6-Dichloro-3-picoline N-oxide
The chlorination of pyridine N-oxides can be achieved using phosphorus oxychloride.
3-Picoline N-oxide (1 equivalent) is added to an excess of phosphorus oxychloride (POCl3). The mixture is heated to reflux and maintained at this temperature for several hours. The reaction is monitored by TLC or gas chromatography (GC). After completion, the excess POCl3 is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to give 2,6-dichloro-3-picoline N-oxide.
Step 3: Synthesis of 2,6-Dichloro-3-methylpyridine
Deoxygenation of the N-oxide is a crucial step to obtain the desired pyridine derivative.
2,6-Dichloro-3-picoline N-oxide (1 equivalent) is dissolved in a suitable solvent such as chloroform or acetonitrile. Phosphorus trichloride (PCl3, 1.1 equivalents) is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature or gentle heating until the reaction is complete as indicated by TLC. The mixture is then carefully quenched with water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 2,6-dichloro-3-methylpyridine[1].
Step 4: Synthesis of 2,4,6-Trichloro-3-methylpyridine
Further chlorination is required to introduce the final chlorine atom. This step may require more forcing conditions.
2,6-Dichloro-3-methylpyridine (1 equivalent) is subjected to chlorination using a suitable chlorinating agent. This may involve bubbling chlorine gas through the neat substrate or a solution in a high-boiling point solvent at elevated temperatures, potentially in the presence of a catalyst. The reaction conditions need to be carefully controlled to favor ring chlorination over side-chain chlorination. The reaction progress is monitored by GC. Upon completion, the reaction mixture is cooled, and the product is isolated by distillation or crystallization.
Step 5: Synthesis of this compound
The final step involves the oxidation of the methyl group to a carboxylic acid.
2,4,6-Trichloro-3-methylpyridine (1 equivalent) is dissolved in a mixture of a suitable solvent (e.g., aqueous pyridine or a mixture of t-butanol and water) and a strong oxidizing agent such as potassium permanganate (KMnO4) is added portion-wise. The reaction mixture is heated to reflux for several hours. The progress of the oxidation is monitored by TLC. After the starting material is consumed, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Product |
| 1 | 3-Picoline | m-Chloroperoxybenzoic acid | 3-Picoline N-oxide |
| 2 | 3-Picoline N-oxide | Phosphorus oxychloride | 2,6-Dichloro-3-picoline N-oxide |
| 3 | 2,6-Dichloro-3-picoline N-oxide | Phosphorus trichloride | 2,6-Dichloro-3-methylpyridine |
| 4 | 2,6-Dichloro-3-methylpyridine | Chlorine gas | 2,4,6-Trichloro-3-methylpyridine |
| 5 | 2,4,6-Trichloro-3-methylpyridine | Potassium permanganate | This compound |
Note: The yields for each step are dependent on the specific reaction conditions and purification methods employed and should be determined experimentally.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Handle with extreme care.
-
Chlorine gas is highly toxic and corrosive. Use appropriate gas handling equipment and safety measures.
-
Strong oxidizing agents like potassium permanganate should be handled with care and kept away from flammable materials.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
Application Notes and Protocols: 2,4,6-Trichloropyridine-3-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of 2,4,6-Trichloropyridine-3-carboxylic acid as a versatile intermediate in pharmaceutical synthesis. The highly functionalized nature of this pyridine derivative makes it a valuable building block for the construction of complex heterocyclic compounds, particularly in the development of novel therapeutic agents.
Introduction
This compound is a key starting material in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites: three chlorine atoms susceptible to nucleophilic substitution and a carboxylic acid group that can be readily converted into other functionalities, such as an acyl chloride. This allows for the strategic and controlled introduction of diverse substituents to build complex molecular architectures.
One notable application of this compound is in the synthesis of pyrimidinocyclic compounds, a class of molecules with significant potential in medicinal chemistry. The conversion of the carboxylic acid to an acyl chloride is a critical first step in creating a highly reactive intermediate for subsequent coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₂Cl₃NO₂ |
| Molecular Weight | 226.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in many organic solvents such as dichloromethane and N,N-dimethylformamide. |
Application in the Synthesis of Pyrimidinocyclic Compounds
This compound serves as a crucial intermediate in the synthesis of pyrimidinocyclic compounds. A key transformation is its conversion to 2,4,6-trichloropyridine-3-carbonyl chloride, which then acts as a reactive precursor for further molecular elaboration.
General Synthetic Workflow
The overall synthetic strategy involves the activation of the carboxylic acid group to form a more reactive acyl chloride. This intermediate can then be reacted with a variety of nucleophiles to construct the desired heterocyclic core.
Caption: Synthetic workflow for utilizing the intermediate.
Experimental Protocol: Synthesis of 2,4,6-Trichloropyridine-3-carbonyl chloride
This protocol details the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate.[1]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the starting material.
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (or thionyl chloride) (2.0-5.0 eq) to the reaction mixture via the dropping funnel.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting crude 2,4,6-trichloropyridine-3-carbonyl chloride, often a yellow oil, can be used in the next step without further purification.[1]
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of the acyl chloride intermediate, demonstrating expected yields and purity.
| Parameter | Value |
| Starting Material | 200 mg (0.883 mmol) |
| Solvent (DCM) | 5 mL |
| Oxalyl Chloride | 0.374 mL (4.415 mmol) |
| Reaction Time | 1 hour |
| Yield | >95% (crude) |
| Purity (by ¹H NMR) | Sufficient for subsequent steps |
Signaling Pathway and Biological Target Context
While this compound itself is an intermediate and not a biologically active molecule, the pyrimidinocyclic compounds derived from it are often designed to target specific biological pathways implicated in disease. For instance, many kinase inhibitors, which are crucial in cancer therapy, possess a heterocyclic core that can be accessed through intermediates like this.
The diagram below illustrates a generalized signaling pathway where a hypothetical drug, synthesized using the described intermediate, could act as a kinase inhibitor.
References
Application Notes and Protocols: Derivatization of 2,4,6-Trichloropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyridine-3-carboxylic acid is a versatile scaffold for the synthesis of novel chemical entities in drug discovery and materials science. The presence of multiple reactive sites—a carboxylic acid group and three chlorine atoms at positions 2, 4, and 6—allows for a wide range of derivatization strategies. The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituents, makes the chlorine atoms susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The carboxylic acid group provides a handle for standard amide bond formations and esterifications. This document provides detailed protocols for the key derivatization reactions of this compound.
Key Derivatization Strategies
The derivatization of this compound can be broadly categorized into three main types of reactions:
-
Amide Bond Formation: The carboxylic acid group can be readily coupled with a wide variety of primary and secondary amines to form the corresponding amides.
-
Esterification: The carboxylic acid can be converted to esters by reacting with alcohols under various conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the pyridine ring can be substituted with various groups using reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The regioselectivity of these reactions is a key consideration.
Data Presentation
Table 1: Representative Yields for Amide Coupling Reactions
| Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Aniline | HATU | DIPEA | DMF | 60-85 |
| Benzylamine | EDC/HOBt | Et3N | DCM | 70-90 |
| Morpholine | DCC/DMAP | - | DCM | 65-88 |
| Piperidine | T3P | Pyridine | THF | 75-95 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Table 2: Representative Yields for Esterification Reactions
| Alcohol | Method | Reagent | Solvent | Typical Yield (%) |
| Methanol | Fischer Esterification | H2SO4 (cat.) | Methanol | 70-85 |
| Ethanol | Steglich Esterification | DCC/DMAP | DCM | 75-90 |
| Benzyl alcohol | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene | 80-95 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Table 3: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Position | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol | C4 > C6 > C2 | 60-85 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd2(dba)3 | SPhos | K3PO4 | Dioxane/H2O | C4 > C6 > C2 | 70-92 |
| Buchwald-Hartwig | Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | C4 > C6 > C2 | 55-80 |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3 | XPhos | NaOtBu | Dioxane | C4 > C6 > C2 | 65-90 |
Note: The regioselectivity (C4 > C6 > C2) is predicted based on the electronic properties of the substituted pyridine ring. Actual selectivity may vary and needs to be determined experimentally. Yields are estimates based on similar reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: General Procedure for Steglich Esterification
This protocol outlines the synthesis of esters from this compound and an alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2]
Materials:
-
This compound
-
Alcohol
-
DCC
-
DMAP (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Wash the filtrate with 0.5 N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the C-C bond formation at one of the chloro-positions of a this compound derivative (e.g., the methyl ester) with a boronic acid.[3]
Materials:
-
Methyl 2,4,6-trichloropyridine-3-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine methyl 2,4,6-trichloropyridine-3-carboxylate (1.0 eq), the boronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Add a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-110 °C) and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation at one of the chloro-positions of a this compound derivative with an amine.[4][5]
Materials:
-
Methyl 2,4,6-trichloropyridine-3-carboxylate (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)2]
-
BINAP
-
Cesium carbonate (1.5 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine Pd(OAc)2 (0.02 eq) and BINAP (0.03 eq) in anhydrous toluene.
-
Add methyl 2,4,6-trichloropyridine-3-carboxylate (1.0 eq), the amine (1.2 eq), and cesium carbonate (1.5 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aminated product.
Visualizations
Caption: Derivatization pathways of this compound.
Caption: General experimental workflow for derivatization reactions.
References
- 1. growingscience.com [growingscience.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Recrystallization of 2,4,6-Trichloronicotinic Acid
Introduction
2,4,6-Trichloronicotinic acid is a halogenated pyridine derivative with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. The chlorine substituents on the pyridine ring significantly influence its chemical reactivity and biological activity. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological testing. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of 2,4,6-trichloronicotinic acid, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is based on general principles of recrystallization for similar chlorinated aromatic carboxylic acids.
Physicochemical Data
A summary of the key quantitative data for 2,4,6-trichloronicotinic acid is presented in the table below. This information is essential for handling the compound and for designing purification and reaction protocols.
| Parameter | Value | Reference |
| CAS Number | 69422-72-6 | [1][2] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2] |
| Molecular Weight | 226.44 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% (commercially available) | [2] |
| Solubility | DMSO: 125 mg/mL (with ultrasonic warming to 60°C) | [2] |
Experimental Protocol: Recrystallization of 2,4,6-Trichloronicotinic Acid
This protocol outlines a general procedure for the purification of 2,4,6-trichloronicotinic acid using a mixed solvent system, a common and effective method for recrystallizing polar organic molecules. A mixture of methanol and water is proposed, as it is effective for similar chlorinated nicotinic acids.[3]
Materials:
-
Crude 2,4,6-trichloronicotinic acid
-
Methanol (ACS grade or higher)
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating source (hot plate with magnetic stirrer)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude 2,4,6-trichloronicotinic acid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Stir the solution while heating to facilitate dissolution.[4]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon to the hot solution.[4]
-
Boil the solution for a few minutes to allow the activated carbon to adsorb the impurities.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.[4] Use a pre-heated funnel to prevent premature crystallization.
-
-
Inducing Crystallization:
-
Cooling and Crystal Growth:
-
Crystal Collection and Washing:
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.[6]
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature until a constant weight is achieved.
-
Visual Representation of the Recrystallization Workflow
The following diagram illustrates the logical steps of the recrystallization procedure described above.
Caption: Workflow for the recrystallization of 2,4,6-trichloronicotinic acid.
References
- 1. 2,4,6-TRICHLORONICOTINIC ACID | 69422-72-6 [m.chemicalbook.com]
- 2. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: HPLC Analysis of Halogenated Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridine carboxylic acids are a pivotal class of compounds in the pharmaceutical and agrochemical industries, serving as key building blocks in the synthesis of a wide array of active molecules. The identity, purity, and concentration of these intermediates and their metabolites are critical quality attributes that necessitate robust and reliable analytical methods for their determination. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a powerful and versatile technique for the separation, identification, and quantification of these compounds. This document provides detailed application notes and protocols for the HPLC analysis of halogenated pyridine carboxylic acids.
Data Presentation
The quantitative performance of an HPLC method is crucial for its application in research and quality control. The following table summarizes expected performance characteristics for the analysis of various halogenated pyridine carboxylic acids based on established methods for analogous compounds. These values can serve as a benchmark during method development and validation.
Table 1: Anticipated HPLC-UV and UPLC-MS/MS Performance for Halogenated Pyridine Carboxylic Acids
| Analyte (Example) | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg/mL | ~0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.05 - 5 ng/mL |
Note: The values presented are extrapolated from validated methods for similar aromatic and fluorinated carboxylic acids and should be confirmed during method validation for specific analytes.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol provides a general method for the separation and quantification of halogenated pyridine carboxylic acids using a standard HPLC system with a UV detector.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standards of the target halogenated pyridine carboxylic acids.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water, mix well, and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile, mix well, and degas.
3. Standard Solution Preparation:
-
Prepare a stock solution of each reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Prepare a series of working standards by diluting the stock solutions with the initial mobile phase composition to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL). The initial mobile phase is often a good choice to ensure peak shape.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 275 nm |
| Injection Volume | 10 µL |
6. Data Analysis:
-
Identify the peaks of interest by comparing the retention times with those of the reference standards.
-
Quantify the analytes by constructing a calibration curve of peak area versus concentration for the standards.
Protocol 2: UPLC-MS/MS for Enhanced Sensitivity and Selectivity
This protocol is suitable for the trace-level analysis of halogenated pyridine carboxylic acids in complex matrices, offering higher sensitivity and selectivity than HPLC-UV.
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate.
-
Ultrapure water.
-
Reference standards.
2. Mobile Phase Preparation:
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
3. Standard and Sample Preparation:
-
Follow the same procedure as in Protocol 1, but use mobile phase A as the diluent for the final working standards and samples. For complex samples like plasma or tissue extracts, protein precipitation or solid-phase extraction (SPE) may be necessary.
4. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 5% B0.5-4 min: 5-95% B4-5 min: 95% B5.1-6 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive or Negative (analyte dependent) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
5. Data Analysis:
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for each analyte using individual standard solutions.
-
Quantify analytes using the peak areas from the MRM chromatograms and a calibration curve.
Visualizations
Caption: Logical workflow for HPLC method development.
Caption: General experimental workflow for HPLC analysis.
Application Notes and Protocols for NMR Spectroscopy of Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quantification of substituted nicotinic acids, a class of compounds with significant interest in drug development and metabolic research. Detailed protocols for sample preparation, data acquisition, and analysis are provided to facilitate the application of NMR in this area.
Introduction to NMR in the Analysis of Nicotinic Acid Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules.[1][2][3] In the context of drug development, NMR is instrumental in confirming the structure of synthesized compounds, assessing purity, and studying metabolic pathways.[1][4] For substituted nicotinic acids, ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom in the molecule, allowing for unambiguous identification and characterization. Furthermore, quantitative NMR (qNMR) offers a highly accurate method for determining the concentration of these compounds in various matrices without the need for identical reference standards.[1][2][3]
Data Presentation: NMR Chemical Shifts of Substituted Nicotinic Acids
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substituents on the pyridine ring of nicotinic acid cause predictable changes in the chemical shifts of the ring protons and carbons. The following tables summarize the ¹H and ¹³C NMR chemical shift data for nicotinic acid and several of its derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Nicotinic Acids
| Compound | H-2 | H-4 | H-5 | H-6 | Solvent |
| Nicotinic Acid | 8.927 | 8.235 | 7.504 | 8.593 | D₂O |
| Nicotinic Acid | 9.129 | 8.315 | 7.581 | 8.832 | DMSO-d₆[5][6] |
| 2-Chloronicotinic Acid | - | 8.45-8.35 (m) | 7.7-7.6 (m) | 8.7-8.6 (m) | DMSO-d₆[7] |
| 6-Hydroxynicotinic Acid | 8.083 | 8.083 | 6.604 | - | D₂O[8][9] |
| 2-Aminonicotinic Acid | - | 7.9-7.8 (m) | 6.7-6.6 (m) | 8.1-8.0 (m) | DMSO-d₆[10] |
m = multiplet
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Nicotinic Acid
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| C-2 | 150.21 | DMSO-d₆ |
| C-3 | 126.66 | DMSO-d₆ |
| C-4 | 136.90 | DMSO-d₆ |
| C-5 | 123.71 | DMSO-d₆ |
| C-6 | 153.18 | DMSO-d₆ |
| C=O | 166.23 | DMSO-d₆ |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing samples of substituted nicotinic acids for both qualitative and quantitative NMR analysis.
Materials:
-
Substituted nicotinic acid sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, TSP)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the substituted nicotinic acid into a clean, dry vial. For qNMR, also accurately weigh a suitable amount of the internal standard.
-
Solvent Addition: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the analyte.
-
Dissolution: Vortex the sample until it is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure there are no air bubbles.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
This protocol provides a general procedure for acquiring ¹H NMR spectra.
Instrument:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically used.
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 s). For qualitative analysis, a shorter delay (1-2 s) is sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Typically 12-16 ppm.
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm).
Protocol 3: ¹³C NMR Data Acquisition
This protocol provides a general procedure for acquiring ¹³C NMR spectra.
Instrument:
-
NMR Spectrometer (e.g., 100 MHz or higher)
Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds for qualitative analysis. For quantitative analysis, a longer delay and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Typically 200-240 ppm.
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 120 ppm).
Protocol 4: Data Processing and Analysis
Software:
-
NMR data processing software (e.g., TopSpin, Mnova)
Procedure:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Peak Picking and Integration: Identify and integrate the peaks of interest. For qNMR, the integral of a known peak from the internal standard is used to calculate the concentration of the analyte.
Visualization of a Key Metabolic Pathway
Substituted nicotinic acids are precursors to or analogs of nicotinic acid, a vital component in the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism. The Preiss-Handler pathway is a key metabolic route for the conversion of nicotinic acid to NAD⁺.[11][12]
Caption: The Preiss-Handler pathway for NAD⁺ biosynthesis.
Experimental Workflow for qNMR Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a substituted nicotinic acid using NMR.
Caption: Workflow for quantitative NMR (qNMR) analysis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 6. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chloronicotinic acid(2942-59-8) 1H NMR [m.chemicalbook.com]
- 8. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]
- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]
- 11. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Application Note: Mass Spectrometric Analysis of Trichloropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trichloropyridine (TCP) derivatives are chlorinated organic compounds of significant environmental and toxicological interest. A prominent derivative, 3,5,6-trichloro-2-pyridinol (TCP), is the primary metabolite of the organophosphorus insecticide chlorpyrifos and the herbicide triclopyr.[1][2] Monitoring TCP levels in biological and environmental matrices is crucial for assessing exposure and understanding metabolic pathways. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), provides the high sensitivity and selectivity required for the accurate quantification of these derivatives.[3] This document outlines detailed protocols for the analysis of trichloropyridine derivatives using both GC-MS/MS and LC-MS/MS.
Method Selection: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS depends on the analyte's properties and the analytical requirements. GC-MS is suitable for volatile and thermally stable compounds. For polar metabolites like TCP, derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5] LC-MS/MS is ideal for polar, non-volatile, and thermally labile compounds, often allowing for direct analysis without derivatization, thereby simplifying sample preparation.[2][6][7]
Caption: Decision tree for selecting an analytical method.
Protocol 1: GC-MS/MS Analysis of 3,5,6-Trichloro-2-pyridinol (TCP)
This protocol is adapted for the analysis of TCP in complex matrices like vegetables or duck muscle and involves a derivatization step.[4][5]
1. Sample Preparation (Modified QuEChERS for Duck Muscle) [5]
-
Homogenize 5 g of sample with 10 mL of acidified acetonitrile (1% acetic acid).
-
Add salts (e.g., 4 g MgSO₄, 1 g NaCl) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a separate tube and freeze at -20°C for at least 1 hour to precipitate fats.
-
Centrifuge the cold extract at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a new tube for cleanup.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup [5]
-
To the extract, add 150 mg MgSO₄, 50 mg N-propylethylenediamine (PSA), and 25 mg graphitized carbon black (GCB).
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream.
-
Reconstitute the dried residue in 1 mL of ethyl acetate.
-
Add 50 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and adjust the final volume to 1 mL with hexane. The sample is now ready for GC-MS/MS injection.
4. GC-MS/MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL, splitless.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial 80°C for 1 min, ramp to 200°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Triple quadrupole (e.g., Agilent 7000D).
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[1][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: LC-MS/MS Analysis of 3,5,6-Trichloro-2-pyridinol (TCP)
This protocol is suitable for analyzing TCP in aqueous samples like human urine and is based on methods utilizing electrospray ionization.[2][6][7]
1. Sample Preparation (Liquid-Liquid Extraction for Urine) [2][7]
-
Thaw frozen urine samples to room temperature.
-
To 1 mL of urine in a polypropylene tube, add 20 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-TCP).
-
Add 1 mL of phosphate buffer (pH 7) and vortex for 30 seconds.[2]
-
Add 5 mL of extraction solvent (e.g., dichloromethane-ethyl acetate, 20:80 v/v).[2][7]
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY).
-
Column: ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[2]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole (e.g., Waters Quattro).[6]
-
Ionization Mode: Electrospray Ionization, Negative Ion Mode (ESI-).[2][6][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
General Experimental Workflow
The analysis of trichloropyridine derivatives follows a structured workflow from sample collection to final data analysis.
Caption: General workflow for TCP analysis.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the analysis of 3,5,6-trichloro-2-pyridinol (TCP) gathered from various studies.
Table 1: LC-MS/MS Method Performance
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Ionization Mode | Serum, Urine | ESI Negative | [6] |
| Precursor Ion [M-H]⁻ (m/z) | - | 196 | [8] |
| Product Ions (m/z) | - | Instrument dependent, optimize via infusion | - |
| LOD | Serum | 1.5 ng/mL | [6] |
| LOD | Urine | 0.5 ng/mL | [6] |
| Recovery | Serum | 87 - 113% | [6] |
| Recovery | Urine | 98 - 109% | [6] |
| Linearity (r²) | Serum, Urine | > 0.9995 |[6] |
Table 2: GC-MS & GC-MS/MS Method Performance
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Derivatizing Agent | Various | MTBSTFA | [4][5] |
| Ionization Mode | Urine | Negative Chemical Ionization (NCI) | [1] |
| Monitored Fragment (m/z) | Urine | 161 (for native TCP) | [1] |
| LOD | Vegetables | 8.3 µg/kg | [4] |
| LOQ | Duck Muscle | 0.5 µg/kg | [5] |
| Recovery | Vegetables | 70.4 - 107.6% | [4] |
| Recovery | Duck Muscle | 74.8 - 81.8% | [5] |
| Linearity (r²) | Vegetables | > 0.99 |[4] |
Fragmentation Pathway
Understanding the fragmentation of the target analyte is key to developing robust MS/MS methods. The fragmentation of the [M-H]⁻ ion of 3,5,6-trichloro-2-pyridinol in negative ESI mode typically proceeds through characteristic losses.
Caption: Postulated ESI fragmentation of TCP.
Note: The exact fragmentation pattern and the relative abundance of product ions should be empirically determined by direct infusion of a pure standard on the specific mass spectrometer being used. For GC-MS, fragmentation will occur from the derivatized molecule, leading to different fragmentation pathways. For example, the t-butyldimethylsilyl derivative often shows a characteristic loss of the t-butyl group (57 Da).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 5. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of 2,4,6-Trichloropyridine-3-carboxylic Acid
Introduction
2,4,6-Trichloropyridine-3-carboxylic acid is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research as a versatile intermediate. The purity of this compound is critical for its use in subsequent synthetic steps and biological assays. This document outlines a general protocol for the purification of this compound from a crude reaction mixture. The proposed methodology is based on standard chemical principles for the purification of aromatic carboxylic acids and involves a two-step process of acid-base extraction followed by recrystallization.
Key Physicochemical and Purification Parameters
The following table summarizes key parameters relevant to the purification of this compound. It is important to note that specific values for this compound are not widely available in the literature; therefore, the data presented are estimates based on the properties of structurally similar compounds, such as other polychlorinated pyridine carboxylic acids.
| Parameter | Value (Estimated) | Rationale/Significance |
| Molecular Formula | C₆H₂Cl₃NO₂ | Defines the molecular weight and elemental composition. |
| Molecular Weight | 226.45 g/mol | Important for calculating molar equivalents and reaction yields. |
| Appearance | Off-white to light yellow solid | The desired product should be a crystalline solid. Color may indicate impurities. |
| pKa | 2.0 - 3.5 | The three electron-withdrawing chlorine atoms are expected to significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). This is crucial for selecting the appropriate base for deprotonation in acid-base extraction.[1] |
| Solubility | ||
| Water | Low | Carboxylic acids with significant hydrocarbon or halogenated character tend to have low solubility in water.[2][3] |
| Aqueous Base (e.g., NaHCO₃, NaOH) | High | Forms a water-soluble carboxylate salt, which is the basis for acid-base extraction.[4][5][6] |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to High | Good solvents for dissolving the crude material for extraction or as part of a recrystallization solvent system. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | Can be used as anti-solvents in recrystallization. |
| Recrystallization Solvents | Ethanol/Water, Toluene, Ethyl Acetate/Hexane | The choice of solvent or solvent system is critical for effective purification by recrystallization.[5] |
Experimental Protocol
This protocol describes a general method for the purification of this compound from a crude synthetic mixture, which may contain neutral organic impurities and residual acidic or basic catalysts.
Materials and Equipment:
-
Crude this compound
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% w/v aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Toluene
-
Hexane
-
Activated carbon (decolorizing charcoal), if necessary
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
Part 1: Purification by Acid-Base Extraction
This step aims to separate the acidic product from any neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude material).
-
Initial Wash (Optional): If acidic impurities stronger than the target compound are suspected, a wash with a small volume of cold, dilute HCl can be performed. This step is typically omitted unless there is a specific reason to believe such impurities are present.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.[4][7] Allow the layers to separate. The deprotonated 2,4,6-trichloropyridine-3-carboxylate salt will move into the aqueous (bottom) layer.[6]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of saturated sodium bicarbonate solution to the organic layer remaining in the separatory funnel. Shake and separate as before. Combine this second aqueous extract with the first. Repeat this extraction one more time to ensure complete recovery of the acidic product.
-
Removal of Basic Impurities (Optional): If the starting material contained basic impurities (e.g., pyridine derivatives), they will remain in the organic layer. The organic layer can be washed with dilute HCl to remove these, if desired. For the purpose of isolating the target carboxylic acid, the organic layer is typically set aside for waste disposal.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl dropwise to protonate the carboxylate salt and precipitate the purified carboxylic acid.[4][5] Continue adding acid until the solution is acidic to pH paper (pH ~2). The purified this compound should precipitate as a solid.
-
Isolation of the Purified Acid: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5] Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass or weighing dish to dry completely, preferably in a vacuum oven at a low temperature.
Part 2: Purification by Recrystallization
This step is performed on the solid obtained from acid-base extraction to further enhance its purity, particularly to remove impurities with similar acidity.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for solvent screening are ethanol/water mixtures, toluene, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the dried solid from Part 1 into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely. If a solvent pair is used (e.g., ethanol/water), dissolve the solid in the better solvent (ethanol) at an elevated temperature, and then add the poorer solvent (water) dropwise until the solution becomes faintly cloudy. Reheat to clarify the solution.
-
Decolorization (if necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
HPLC: To quantify the purity of the compound.
Visualizing the Purification Workflow
The following diagram illustrates the logical steps in the purification protocol.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trichloropyridine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2,4,6-trichloropyridine-3-carboxylic acid. The following sections detail two primary synthetic routes, address common experimental challenges, and provide detailed protocols and quantitative data to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for producing this compound:
-
Route 1: Oxidation of 2,4,6-trichloro-3-methylpyridine. This method involves the synthesis of the methyl-substituted precursor followed by its oxidation to the carboxylic acid.
-
Route 2: Sandmeyer Reaction and Hydrolysis. This pathway involves the synthesis of 3-amino-2,4,6-trichloropyridine, its conversion to 2,4,6-trichloronicotinonitrile via a Sandmeyer reaction, and subsequent hydrolysis to the final carboxylic acid.
Q2: Which synthetic route is recommended for higher yield and purity?
A2: The choice of route depends on the availability of starting materials and the specific experimental capabilities. Route 1, the oxidation of 2,4,6-trichloro-3-methylpyridine, is a more direct approach if the starting material is accessible and can offer good yields with careful control of reaction conditions.[1] Route 2, involving the Sandmeyer reaction, is a classic method for introducing a cyano group that can then be hydrolyzed, but it involves more steps and requires the synthesis of the corresponding amino-trichloropyridine precursor.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves hazardous materials. Key safety precautions include:
-
Handling of Chlorinating Agents: Reagents like chlorine gas and phosphorus oxychloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use of Strong Oxidants: Potassium permanganate is a strong oxidizing agent. Reactions should be conducted with care to control the reaction temperature and avoid uncontrolled exothermic reactions.
-
Diazonium Salt Intermediates: Aryl diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated in dry form. They are typically prepared and used in situ at low temperatures (0-5 °C).
-
Cyanide Compounds: Copper(I) cyanide and the resulting nicotinonitrile are toxic. Avoid inhalation and skin contact.
Troubleshooting Guides
Route 1: Oxidation of 2,4,6-trichloro-3-methylpyridine
Problem 1: Low yield of 2,4,6-trichloro-3-methylpyridine during chlorination of 3-methylpyridine.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction temperature is maintained within the optimal range (e.g., 375 °C for vapor-phase chlorination).[1] Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption of the starting material. |
| Over-chlorination | Optimize the molar ratio of chlorine to 3-methylpyridine. An excess of chlorine can lead to the formation of polychlorinated byproducts. A typical molar ratio is 4:1 (Cl₂:3-picoline).[1] |
| Catalyst Deactivation | If using a solid-phase catalyst like activated carbon, ensure it is of high quality and has not been poisoned by impurities in the starting materials. |
| Suboptimal Residence Time | In a flow reactor setup, adjust the flow rates of the reactants to achieve the optimal residence time for the reaction (e.g., around 15 seconds).[1] |
Problem 2: Low yield or incomplete oxidation of 2,4,6-trichloro-3-methylpyridine to this compound.
| Possible Cause | Suggested Solution |
| Insufficient Oxidant | Ensure a sufficient molar excess of potassium permanganate is used. The reaction stoichiometry should be carefully calculated. |
| Low Reaction Temperature | While the initial addition of KMnO₄ should be done at a low temperature (below 50 °C) to control the exotherm, the reaction mixture needs to be heated (e.g., 80-90 °C) to drive the reaction to completion.[1] |
| Incomplete Dissolution of Reactant | Ensure the 2,4,6-trichloro-3-methylpyridine is adequately dissolved or suspended in the aqueous sulfuric acid to maximize contact with the oxidant. |
| Premature Precipitation of Product | The product precipitates upon acidification. Ensure the pH is lowered to the optimal range (pH 2-3) after the reaction is complete and the manganese dioxide has been quenched.[1] |
| Decomposition of Product | Prolonged heating at high temperatures can lead to decarboxylation or other side reactions. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. |
Route 2: Sandmeyer Reaction and Hydrolysis
Problem 3: Low yield of 3-amino-2,4,6-trichloropyridine.
| Possible Cause | Suggested Solution |
| Inefficient Amination | The direct amination of 2,4,6-trichloropyridine can be challenging due to the deactivated nature of the ring. Consider using stronger amination conditions or alternative nucleophilic amination reagents. |
| Side Reactions | Nucleophilic substitution can occur at different positions on the pyridine ring. Optimize reaction conditions (temperature, solvent, base) to favor substitution at the 3-position. |
| Starting from an Aminopyridine | An alternative is to start with a 3-aminopyridine derivative and perform the chlorination steps. This can be complex and may lead to a mixture of chlorinated products. |
Problem 4: Low yield in the Sandmeyer reaction to form 2,4,6-trichloronicotinonitrile.
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the reaction is carried out at a low temperature (0-5 °C) and with a slight excess of sodium nitrite. The presence of a strong acid (like HCl) is crucial. |
| Decomposition of Diazonium Salt | Diazonium salts are unstable at higher temperatures. Maintain a low temperature throughout the diazotization and subsequent reaction with CuCN. |
| Poor Quality of Copper(I) Cyanide | Use freshly prepared or high-purity CuCN. The quality of the copper salt is critical for the success of the Sandmeyer reaction. |
| Side Reactions | Common side reactions include the formation of the corresponding phenol (hydrolysis of the diazonium salt) or deamination (reduction of the diazonium salt). Minimize these by controlling the temperature and using an appropriate solvent. |
Problem 5: Incomplete or low-yield hydrolysis of 2,4,6-trichloronicotinonitrile.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The nitrile group is sterically hindered by the adjacent chlorine atoms, which can make hydrolysis difficult. More forcing conditions (higher temperatures, longer reaction times, or stronger acid/base) may be required. |
| Incomplete Reaction under Acidic Conditions | Acid-catalyzed hydrolysis can sometimes be slow. Consider using a stronger acid or higher reaction temperatures. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Incomplete Reaction under Basic Conditions | While basic hydrolysis can be effective, it may require elevated temperatures and extended reaction times. Ensure complete saponification to the carboxylate salt before acidification. |
| Formation of Amide Intermediate | Hydrolysis of nitriles proceeds through an amide intermediate. If milder conditions are used, the reaction may stop at the amide stage. More vigorous conditions are needed to hydrolyze the amide to the carboxylic acid. |
| Product Degradation | The highly substituted pyridine ring may be susceptible to degradation under harsh hydrolysis conditions. A careful balance of reaction time and temperature is necessary. |
Data Presentation
Table 1: Reaction Parameters for the Chlorination of 3-Methylpyridine [1]
| Parameter | Value |
| Reaction Temperature | 375 °C |
| Molar Ratio (Cl₂ : 3-picoline) | 4:1 |
| Residence Time | 15 seconds |
| Catalyst | Activated Carbon |
| Yield of 2,4,6-trichloro-3-methylpyridine | 45-55% |
Table 2: Reaction Conditions for the Oxidation of 2,4,6-trichloro-3-methylpyridine [1]
| Parameter | Condition |
| Oxidizing Agent | Potassium permanganate (KMnO₄) |
| Solvent | Aqueous Sulfuric Acid |
| Temperature (KMnO₄ addition) | < 50 °C |
| Reaction Temperature (Heating) | 80-90 °C |
| Reaction Time | 2-3 hours |
| Work-up | Quenching with Sodium Bisulfite, Acidification to pH 2-3 |
| Yield | Not explicitly stated, but implied to be a viable route |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation[1]
Step 1: Synthesis of 2,4,6-trichloro-3-methylpyridine
This step involves a high-temperature, vapor-phase chlorination and requires specialized equipment.
-
Set up a vapor-phase reactor system with a preheater, a packed-bed reactor containing activated carbon, a condenser, and a scrubber for acidic gases.
-
Vaporize 3-methylpyridine and mix it with a controlled flow of chlorine gas and an inert carrier gas (e.g., nitrogen).
-
Pass the gaseous mixture through the reactor heated to 375 °C with a residence time of approximately 15 seconds.
-
Condense the product stream to collect the crude chlorinated pyridines.
-
Purify the crude product by fractional distillation under reduced pressure to isolate 2,4,6-trichloro-3-methylpyridine.
Step 2: Oxidation to this compound
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid.
-
Cool the mixture in an ice bath to below 50 °C.
-
Portion-wise, add potassium permanganate to the stirred solution, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours, or until the purple color of the permanganate disappears.
-
Cool the mixture to room temperature and carefully add sodium bisulfite until the manganese dioxide precipitate dissolves, resulting in a clear solution.
-
Cool the solution in an ice bath and adjust the pH to 2-3 with concentrated sulfuric acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry to obtain this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction and Hydrolysis (General Procedure)
Step 1: Synthesis of 3-Amino-2,4,6-trichloropyridine (Illustrative)
-
In a sealed reaction vessel, dissolve 2,4,6-trichloropyridine in a suitable solvent (e.g., NMP, DMSO).
-
Add a source of ammonia (e.g., aqueous ammonia, sodium amide) and a catalyst if necessary (e.g., a copper salt).
-
Heat the reaction mixture under pressure and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate and purify the 3-amino-2,4,6-trichloropyridine.
Step 2: Sandmeyer Reaction to 2,4,6-Trichloronicotinonitrile
-
In a flask cooled to 0-5 °C, dissolve 3-amino-2,4,6-trichloropyridine in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Perform an extractive work-up and purify the crude product by column chromatography or recrystallization to obtain 2,4,6-trichloronicotinonitrile.
Step 3: Hydrolysis to this compound
-
In a round-bottom flask, combine 2,4,6-trichloronicotinonitrile with a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
If using acid hydrolysis, cool the reaction mixture and pour it onto ice to precipitate the product.
-
If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathway for Route 1: Oxidation of 2,4,6-trichloro-3-methylpyridine.
Caption: Synthetic pathway for Route 2: Sandmeyer Reaction and Hydrolysis.
References
Technical Support Center: Chlorination of Nicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of nicotinic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Chlorination Issues
Q1: My reaction mixture turns dark and forms tar-like substances. What is causing this and how can I prevent it?
A: Tar formation is a common issue, particularly when using strong chlorinating agents like phosphorus oxychloride (POCl₃) with electron-deficient pyridine rings. This is often due to polymerization or complex side reactions at elevated temperatures.
Troubleshooting:
-
Lower the reaction temperature: High temperatures can promote side reactions. It's recommended to control the temperature carefully, potentially starting at a lower temperature and gradually increasing it.[1][2]
-
Use a milder chlorinating agent: Consider using oxalyl chloride instead of thionyl chloride or POCl₃, as it is known to be a milder and more selective reagent, which can reduce the occurrence of side reactions.
-
Solvent selection: The choice of solvent can influence the reaction outcome. Using an inert, high-boiling solvent can sometimes help to better control the reaction temperature and minimize charring.
-
Gradual addition of reagents: Adding the chlorinating agent dropwise at a controlled temperature can help to dissipate heat and prevent localized overheating, which often leads to tar formation.[3]
Q2: The yield of my chlorinated nicotinic acid derivative is consistently low. What are the potential reasons and how can I improve it?
A: Low yields can stem from several factors, including incomplete reaction, product degradation, or loss during workup.
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. In some cases, extending the reaction time or carefully increasing the temperature might be necessary.[3][4][5]
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Purity of Starting Materials: Impurities in the starting nicotinic acid derivative can interfere with the reaction. Ensure your starting material is of high purity.
-
Moisture Control: Chlorinating agents are highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) to prevent hydrolysis of the chlorinating agent and the product.[1][2]
-
Workup Procedure: The product, an acyl chloride or a chlorinated pyridine, might be sensitive to hydrolysis. During the workup, avoid prolonged contact with water. Quenching the reaction by pouring it onto ice and quickly extracting the product into an organic solvent can minimize hydrolysis.[3] One recommendation for preparing the free base of nicotinoyl chloride involves initial conversion to the potassium salt to avoid the formation of the hydrochloride salt during chlorination with thionyl chloride.[6]
2. Side Reactions and Byproduct Formation
Q3: I am trying to synthesize 2-chloronicotinic acid from nicotinic acid N-oxide, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A: The chlorination of nicotinic acid N-oxide can sometimes lead to the formation of other chlorinated isomers, such as 6-chloronicotinic acid, as a byproduct.[3] The regioselectivity is influenced by the chlorinating agent and reaction conditions.
Troubleshooting:
-
Choice of Chlorinating Agent and Catalyst: The use of POCl₃ in the presence of a tertiary amine like triethylamine is a common method for the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide.[3] The amine plays a crucial role in directing the chlorination to the 2-position.
-
Temperature Control: The reaction temperature can affect the ratio of isomers. It is advisable to carefully control the temperature as specified in established protocols.
-
Purification: If a mixture of isomers is obtained, purification by recrystallization or chromatography is necessary. For instance, recrystallization from a methanol-water mixture has been used to remove 6-chloronicotinic acid from the desired 2-chloro isomer.[3]
Q4: I am observing gas evolution and suspect decarboxylation is occurring. Is this a known side reaction?
A: Yes, decarboxylation can be a significant side reaction, especially when the chlorination is carried out at high temperatures or in the presence of certain catalysts. Aromatic carboxylic acids can undergo decarboxylation to yield the corresponding aryl halides.[7]
Troubleshooting:
-
Reaction Temperature: As with other side reactions, maintaining the lowest effective temperature can help minimize decarboxylation.
-
Catalyst Choice: Be mindful of the catalyst used. While not always directly involved in the chlorination of the acid group, certain conditions might promote this side reaction. For some decarboxylative halogenations, specific catalysts are intentionally used.
3. Specific Chlorinating Agents
Q5: What are the advantages and disadvantages of using thionyl chloride (SOCl₂) versus oxalyl chloride for converting nicotinic acid to nicotinoyl chloride?
A: Both reagents are effective for this conversion, but they have key differences:
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | More reactive, can lead to more side reactions and charring. | Milder and more selective, often resulting in cleaner reactions.[8] |
| Byproducts | Gaseous byproducts (SO₂ and HCl) which are easily removed. | Gaseous byproducts (CO, CO₂, and HCl) that are volatile and easily removed.[8] |
| Cost | Generally less expensive. | More expensive, often used for smaller scale or more sensitive substrates.[9] |
| Safety | Highly corrosive and reacts violently with water. The byproduct SO₂ is toxic. | Also corrosive and moisture-sensitive. Byproducts include toxic carbon monoxide. |
Recommendation: For sensitive nicotinic acid derivatives or when cleaner reaction profiles are desired, oxalyl chloride is often the preferred reagent, despite its higher cost. For robust, large-scale syntheses where cost is a major factor, thionyl chloride is commonly used with careful control of reaction conditions.
Q6: I am using phosphorus oxychloride (POCl₃) for the chlorination of a hydroxynicotinic acid derivative, but the reaction is sluggish. What can I do?
A: The reactivity of POCl₃ can be influenced by several factors.
Troubleshooting:
-
Addition of a Base: The reaction of hydroxypyridines with POCl₃ is often carried out in the presence of a base like pyridine or triethylamine. The base can act as a catalyst and acid scavenger.[10]
-
Solvent-Free Conditions: For some substrates, performing the reaction neat (solvent-free) with POCl₃ at elevated temperatures in a sealed reactor can lead to higher yields and simpler workup.[10]
-
Reaction Temperature: Chlorination with POCl₃ often requires heating. Ensure the reaction temperature is appropriate for your specific substrate.
Experimental Protocols
Protocol 1: Synthesis of Nicotinoyl Chloride using Thionyl Chloride [4][5]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (optional, for subsequent reactions)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add nicotinic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (e.g., 2-3 eq).
-
Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum. This will yield the crystalline nicotinoyl chloride hydrochloride.
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The crude nicotinoyl chloride can be used directly for the next step or purified further if necessary. For many applications, the crude product is suspended in an anhydrous solvent like dichloromethane for subsequent reactions.[4]
Protocol 2: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide using POCl₃ [3]
Materials:
-
Nicotinic acid N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
Procedure:
-
Suspend nicotinic acid N-oxide (1.0 eq) in POCl₃ (excess, e.g., 4-5 eq) in a reaction flask.
-
At room temperature, add triethylamine (0.7-0.8 eq) dropwise. An exothermic reaction may occur, and the temperature should be controlled.
-
Heat the solution at 110°C for 3 hours.
-
After cooling, distill off the excess POCl₃ under vacuum.
-
Distill the resulting 2-chloronicotinoyl chloride under high vacuum.
-
Hydrolyze the distilled acid chloride by carefully adding it to hot water (90-100°C).
-
Cool the solution to precipitate the pure, white 2-chloronicotinic acid.
-
Filter the product, wash with cold water, and dry.
Quantitative Data Summary
| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Purity/Notes |
| Nicotinic Acid | Thionyl Chloride | Reflux, 2 hours | Nicotinoyl Chloride | Not specified, used in-situ | Crystalline hydrochloride salt formed. |
| Nicotinic Acid N-Oxide | POCl₃ / Triethylamine | 110°C, 3 hours | 2-Chloronicotinic Acid | 45-50% | Pure white crystalline product after distillation and hydrolysis.[3] |
| Nicotinic Acid N-Oxide | POCl₃ / Triethylamine | 100°C, 4 hours | 2-Chloronicotinic Acid | 65-70% | Product precipitated by pH adjustment.[3] |
| 2-chloro-3-cyano-pyridine | NaOH (hydrolysis) | Not specified | 2-Chloronicotinic Acid | 92% | This is the hydrolysis step of a multi-step synthesis.[1] |
Visualizations
Caption: General workflow for the chlorination of nicotinic acid derivatives.
References
- 1. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4,6-Trichloronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4,6-trichloronicotinic acid.
Troubleshooting Guide: Low Yield in 2,4,6-Trichloronicotinic Acid Synthesis
Low yields in the synthesis of 2,4,6-trichloronicotinic acid can arise from issues in the chlorination of the starting material or the subsequent oxidation step. This guide addresses common problems in a question-and-answer format.
Issue 1: Low yield after the oxidation of 2,4,6-trichloro-3-methylpyridine.
-
Question: My reaction to oxidize 2,4,6-trichloro-3-methylpyridine with potassium permanganate resulted in a very low yield of 2,4,6-trichloronicotinic acid. What are the potential causes?
Answer: Several factors can contribute to a low yield in this oxidation step. These can be broadly categorized into issues with reaction conditions, reagent quality, and the work-up procedure.
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time or temperature. It is also possible that the potassium permanganate was not added in a sufficient molar excess.
-
Side Reactions: Over-oxidation can occur, leading to the cleavage of the pyridine ring and the formation of smaller, undesired byproducts. This is more likely if the reaction temperature is too high or the reaction is left for an extended period.
-
Poor Reagent Quality: The 2,4,6-trichloro-3-methylpyridine starting material may contain impurities that interfere with the reaction. The potassium permanganate may also be of low purity or have decomposed.
-
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification steps. This can be due to the product remaining dissolved in the aqueous solution during extraction or co-precipitation with manganese dioxide.
-
-
Question: How can I determine if the oxidation reaction is complete?
Answer: The disappearance of the purple color of the permanganate ion is a good visual indicator that the reaction is nearing completion. To confirm, you can monitor the reaction by thin-layer chromatography (TLC). Spot the reaction mixture against the starting material (2,4,6-trichloro-3-methylpyridine). The reaction is complete when the starting material spot is no longer visible.
-
Question: What are the optimal reaction conditions to improve the yield?
Answer: Careful control of reaction parameters is crucial. Based on established protocols, the following conditions are recommended:
Parameter Recommended Value Temperature Maintain below 50°C during KMnO₄ addition; then heat to 80-90°C. Reaction Time 2-3 hours after KMnO₄ addition. Stoichiometry Use a molar excess of potassium permanganate. It is critical to add the potassium permanganate portion-wise to control the exothermic reaction and prevent a rapid temperature increase that could lead to side reactions.
-
Question: How can I minimize side reactions?
Answer: To minimize the risk of over-oxidation and ring cleavage, adhere strictly to the recommended temperature profile. Avoid prolonged heating after the permanganate has been consumed. The use of aqueous sulfuric acid as the reaction medium is standard, and deviating from this could affect the reaction outcome.
-
Question: What steps should I take to ensure my reagents are of high quality?
Answer:
-
2,4,6-trichloro-3-methylpyridine: Ensure the starting material is pure. If it is synthesized in-house, purify it by fractional distillation under reduced pressure to remove any residual starting materials or byproducts from the chlorination step.
-
Potassium Permanganate: Use a freshly opened container of analytical grade potassium permanganate.
-
-
Question: How can I improve the work-up and purification to maximize product recovery?
Answer:
-
Manganese Dioxide Removal: Ensure all the manganese dioxide byproduct is dissolved by the careful addition of sodium bisulfite. A persistent brown solid indicates incomplete removal, which can trap the product.
-
Product Precipitation: After dissolving the manganese dioxide, cool the solution in an ice bath before acidifying to a pH of 2-3 with concentrated sulfuric acid to precipitate the product. Incomplete precipitation will result in product loss.
-
Washing: Wash the collected precipitate with cold deionized water to remove any remaining inorganic salts without dissolving a significant amount of the product.
-
Issue 2: Low yield in the initial chlorination of 3-methylpyridine.
-
Question: The yield of 2,4,6-trichloro-3-methylpyridine from the chlorination of 3-methylpyridine is low. What could be the issue?
Answer: The vapor-phase chlorination of 3-methylpyridine is a high-temperature reaction that requires specialized equipment. Low yields can result from several factors:
-
Suboptimal Reaction Temperature: The temperature needs to be carefully controlled within the optimal range of 350-400°C.
-
Incorrect Molar Ratio of Reactants: The molar ratio of chlorine to 3-picoline is a critical parameter. A representative ratio is 4:1.
-
Catalyst Deactivation: The activated carbon catalyst can become deactivated over time.
-
Inefficient Product Trapping: The chlorinated pyridines are collected in a condensation trap. If the trap is not sufficiently cold, volatile products can be lost.
-
Frequently Asked Questions (FAQs)
-
Question: Are there alternative methods for synthesizing 2,4,6-trichloronicotinic acid?
Answer: Yes, an alternative approach involves the hydrolysis of 2,4,6-trichloronicotinonitrile. However, the synthesis of the nitronitrile precursor can also be challenging. Another potential route could be the direct oxidation of 2,4,6-collidine (2,4,6-trimethylpyridine), though this may present challenges in controlling the oxidation of the three methyl groups.
-
Question: What are some common impurities that might be present in the final product?
Answer: Impurities can include unreacted 2,4,6-trichloro-3-methylpyridine, partially oxidized intermediates, and byproducts from ring cleavage if the reaction conditions were too harsh. Inorganic salts from the work-up may also be present if the product is not washed thoroughly.
-
Question: What analytical techniques can be used to assess the purity of the final product?
Answer: The purity of 2,4,6-trichloronicotinic acid can be determined using techniques such as melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Synthesis of 2,4,6-trichloro-3-methylpyridine
This procedure describes the vapor-phase chlorination of 3-methylpyridine and requires specialized equipment for high-temperature gas-phase reactions.
-
Materials: 3-Methylpyridine (3-picoline), Chlorine gas (Cl₂), Nitrogen gas (N₂), Activated carbon catalyst.
-
Equipment: Quartz tube reactor, Tube furnace with temperature controller, Gas flow meters, Condensation trap cooled with a dry ice/acetone bath, Scrubber system for acidic off-gases.
-
Procedure:
-
Pack the quartz tube reactor with activated carbon catalyst and place it in the tube furnace.
-
Purge the reactor with nitrogen gas and heat to the reaction temperature of 350-400°C.
-
Vaporize a stream of 3-methylpyridine and introduce it into the reactor along with a controlled flow of chlorine gas and nitrogen as a carrier gas.
-
Pass the gaseous product stream through the condensation trap to collect the chlorinated pyridines.
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Neutralize unreacted chlorine and hydrogen chloride byproduct in the scrubber system.
-
Purify the collected crude product by fractional distillation under reduced pressure to isolate 2,4,6-trichloro-3-methylpyridine.
-
| Parameter | Value |
| Reaction Temperature | 375°C |
| Molar Ratio (Cl₂ : 3-picoline) | 4:1 |
| Residence Time | 15 seconds |
| Catalyst | Activated Carbon |
| Yield | 45-55% |
Synthesis of 2,4,6-Trichloronicotinic Acid
This protocol details the oxidation of the methyl group of 2,4,6-trichloro-3-methylpyridine to a carboxylic acid using potassium permanganate.
-
Materials: 2,4,6-trichloro-3-methylpyridine, Potassium permanganate (KMnO₄), Concentrated sulfuric acid (H₂SO₄), Sodium bisulfite (NaHSO₃), Deionized water.
-
Procedure:
-
In a round-bottom flask, prepare a solution of 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid.
-
While maintaining the temperature below 50°C with an ice bath, add potassium permanganate portion-wise.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Cool the mixture to room temperature and carefully add sodium bisulfite to dissolve the excess manganese dioxide.
-
Cool the resulting clear solution in an ice bath and adjust the pH to approximately 2-3 with concentrated sulfuric acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield 2,4,6-trichloronicotinic acid.
-
Visualizations
Caption: Synthesis pathway for 2,4,6-trichloronicotinic acid.
Caption: Troubleshooting workflow for low yield synthesis.
Technical Support Center: Purification of Halogenated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of halogenated pyridines.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of halogenated pyridines.
Problem: My final halogenated pyridine product is wet.
Solution:
Water is a common impurity in pyridine and its derivatives due to their hygroscopic nature.[1] Several methods can be employed for drying:
-
Solid Desiccants: Use solid desiccants like potassium hydroxide (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), barium oxide (BaO), or calcium hydride (CaH2).[1][2] For instance, pyridine can be dried over solid KOH (20g/Kg) for an extended period (e.g., two weeks) before distillation.[1]
-
Molecular Sieves: Linde type 4A or 5A molecular sieves are effective for drying.[1][2]
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with solvents like toluene or benzene.[1]
-
Distillation from a Drying Agent: Refluxing the halogenated pyridine with a suitable desiccant such as CaH2 for a few hours followed by distillation is a common practice.[2]
Problem: I have a mixture of regioisomers after my halogenation reaction. How can I separate them?
Solution:
The formation of regioisomeric mixtures is a significant challenge in pyridine halogenation, often requiring harsh reaction conditions which can lead to poor selectivity.[3][4][5] Separating these isomers can be difficult due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different (ideally >20-30°C), fractional distillation can be effective. However, for many halogenated pyridine isomers, the boiling points are very close, making this method challenging.
-
Chromatography: Column chromatography is a powerful technique for separating isomers.[6][7]
-
Stationary Phase: Standard silica gel can be effective, but for basic compounds like pyridines, peak tailing can be an issue due to interactions with acidic silanol groups.[7] Using end-capped silica, or switching to a different stationary phase like alumina or a polymer-based column, can mitigate this.[7] Phenyl, cyano, or polar-embedded phases can also offer different selectivities.[7]
-
Mobile Phase: Careful selection of the mobile phase is crucial. A gradient of ethyl acetate in hexanes is a common starting point. Adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase can help reduce peak tailing on silica gel by masking the active silanol sites.[7]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for isolating a single isomer, provided a suitable solvent is found where the solubility of the isomers differs significantly.[8]
Problem: My halogenated pyridine is decomposing during distillation.
Solution:
Many organic compounds, especially those with higher boiling points, can decompose at elevated temperatures.[9]
-
Vacuum Distillation: If the boiling point of your halogenated pyridine is above 150°C at atmospheric pressure, vacuum distillation is recommended.[9] By reducing the pressure, the boiling point is lowered, minimizing the risk of thermal decomposition.[9]
-
Steam Distillation: For non-basic impurities, steam distillation can be an option. The crude pyridine is acidified, and the non-basic impurities are removed with steam. The remaining solution is then made alkaline, and the purified pyridine is distilled.[1]
Problem: My column chromatography separation is poor, with significant peak tailing.
Solution:
Peak tailing is a common problem when purifying basic compounds like pyridines on silica gel.[7] This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[7]
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine, into the mobile phase can significantly reduce tailing by occupying the active sites on the silica gel.[7]
-
pH Adjustment: Adjusting the mobile phase pH can also be effective, although this is more common in HPLC.[7]
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Treated Silica: Using end-capped silica gel, where the free silanol groups are chemically modified, can also reduce tailing.
-
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing.[7] Try loading a smaller amount of your crude product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in halogenated pyridines?
A1: Common impurities include:
-
Unreacted starting materials: Including the parent pyridine.
-
Regioisomers: Different positional isomers of the halogenated pyridine (e.g., 2-bromopyridine vs. 3-bromopyridine).[3][4]
-
Over-halogenated products: Pyridines with more than one halogen atom.
-
Byproducts from the reaction: Depending on the halogenation method used.
-
Water: Pyridines are often hygroscopic.[1]
-
Other amines: Such as picolines and lutidines, if present in the starting pyridine.[1]
Q2: How can I remove colored impurities from my halogenated pyridine product?
A2: If your product is a solid and you are performing a recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[10] The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[10] For liquid products, distillation is often effective at separating the desired product from non-volatile colored impurities.
Q3: What is a good general procedure for purifying a crude liquid chlorinated pyridine?
A3: A general approach involves an initial wash followed by distillation.
-
Alkali Treatment: The crude product can be treated with a base, such as sodium hydroxide, to neutralize any acidic impurities.[11]
-
Distillation: The product is then purified by distillation.[11][12] The distillation temperature will depend on the specific chlorinated pyridine and the pressure. For example, distillation temperatures can range from 30°C to 150°C.[11] A reflux ratio of 50/1 to 1/1 can be used.[11]
Q4: Can I use recrystallization to purify liquid halogenated pyridines?
A4: Recrystallization is a purification technique for solid compounds.[8][13] However, it may be possible to convert a liquid halogenated pyridine into a solid salt (e.g., by reacting it with an acid like oxalic acid or a metal salt like mercuric chloride) which can then be purified by recrystallization.[1] The purified salt would then need to be treated with a base to regenerate the free halogenated pyridine.[1]
Experimental Protocols
Protocol 1: General Distillation of a Halogenated Pyridine
This protocol is suitable for relatively pure liquids with non-volatile impurities or for separating liquids with significantly different boiling points.[9]
-
Setup: Assemble a simple or fractional distillation apparatus, depending on the required separation efficiency. Ensure all glassware is dry.
-
Drying (Optional but Recommended): If the crude product is wet, add a suitable drying agent (e.g., CaH2) and reflux for 1-2 hours before distillation.[2]
-
Distillation: Heat the distillation flask gently. Collect the fraction that distills at the expected boiling point of the target halogenated pyridine. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material in the flask has vaporized to avoid distilling over high-boiling impurities.
-
Vacuum Distillation: For compounds with boiling points above 150°C, connect the distillation apparatus to a vacuum pump and perform the distillation at a reduced pressure.[9]
Protocol 2: Recrystallization of a Solid Halogenated Pyridine
This protocol is designed to purify a solid halogenated pyridine from soluble and insoluble impurities.[8][14]
-
Solvent Selection: Choose a solvent in which the halogenated pyridine is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[14][15] Common solvents to test include ethanol, methanol, water, ethyl acetate, and hexane, or mixtures thereof.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring or swirling until the solid is completely dissolved.[14]
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel and filter paper to prevent premature crystallization.[10]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[14]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Flash Column Chromatography of a Halogenated Pyridine Mixture
This protocol is for separating a mixture of halogenated pyridines or for isolating the product from other impurities.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation of the desired compound from impurities. A typical starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel or alumina using the selected solvent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified halogenated pyridine.
Data Presentation
Table 1: Common Drying Agents for Halogenated Pyridines
| Drying Agent | Remarks |
| Potassium Hydroxide (KOH) | Solid, effective for basic compounds.[1] |
| Sodium Hydroxide (NaOH) | Solid, similar to KOH.[1] |
| Calcium Hydride (CaH2) | Reacts with water to produce hydrogen gas.[1][2] |
| Molecular Sieves (4A or 5A) | Adsorbs water into its porous structure.[1][2] |
| Barium Oxide (BaO) / Calcium Oxide (CaO) | Solid desiccants.[1] |
Table 2: Comparison of Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Distillation | Thermally stable liquids with different boiling points. | Good for large quantities, removes non-volatile impurities. | Not suitable for heat-sensitive compounds or azeotropes.[9] |
| Recrystallization | Crystalline solids. | Can yield very high purity, scalable. | Requires a suitable solvent, potential for product loss in the mother liquor.[8] |
| Chromatography | Complex mixtures, isomers with similar physical properties. | High resolving power, applicable to a wide range of compounds. | Can be time-consuming, requires solvents, may not be suitable for very large scales.[6][7] |
Visualizations
Caption: A general workflow for the purification of halogenated pyridines.
Caption: Troubleshooting common purification issues.
Caption: The challenge of separating regioisomers.
References
- 1. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davuniversity.org [davuniversity.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. How To [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 12. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. youtube.com [youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,4,6-Trichloropyridine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trichloropyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A common and effective method is a two-step synthesis starting from 3-methylpyridine (3-picoline).[1]
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Chlorination: Vapor-phase chlorination of 3-methylpyridine to produce the intermediate, 2,4,6-trichloro-3-methylpyridine.[1]
-
Oxidation: Subsequent oxidation of the methyl group on the 2,4,6-trichloro-3-methylpyridine intermediate using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to yield the final this compound.[1]
Q2: What are the most common byproducts I should expect?
A2: Byproducts can arise from both the chlorination and oxidation steps.
-
From Chlorination: Expect incompletely chlorinated intermediates (e.g., dichloro-3-methylpyridines) and potentially other isomers depending on reaction control.[1]
-
From Oxidation: The most common impurity is unreacted starting material (2,4,6-trichloro-3-methylpyridine) due to incomplete oxidation. You may also encounter byproducts from over-oxidation or side reactions, though these are typically less prevalent.[1]
Q3: How can I identify the product and potential byproducts?
A3: Standard analytical techniques are used for identification and purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for monitoring reaction progress and determining the purity of the final non-volatile product. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying the volatile intermediate (2,4,6-trichloro-3-methylpyridine) and any related volatile byproducts from the chlorination step. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation of the final product and isolated impurities.
Q4: What are the critical safety precautions for this synthesis?
A4: Both steps of this synthesis involve hazardous materials and conditions.
-
Chlorination: Chlorine gas is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate gas scrubbing systems.[1] High temperatures also pose a risk.
-
Oxidation: The use of strong oxidizing agents like potassium permanganate can lead to exothermic reactions. The reaction should be cooled appropriately, and the oxidant added in portions to control the reaction rate.[1]
-
General: Chlorinated pyridines are classified as irritants and can be harmful. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Problem: Low Yield or Incomplete Reaction in the Oxidation Step
-
Question: My final yield is low, and HPLC analysis shows a significant peak corresponding to the starting material, 2,4,6-trichloro-3-methylpyridine. What could be the cause?
-
Answer: This is a classic sign of incomplete oxidation. Consider the following factors:
-
Insufficient Oxidant: The molar ratio of potassium permanganate to the starting material may be too low. Ensure you are using a sufficient excess of the oxidizing agent.
-
Reaction Temperature: The reaction may be too cold, slowing the rate of oxidation. While the initial addition of permanganate should be done at a controlled low temperature to prevent a runaway reaction, a subsequent heating period is often necessary to drive the reaction to completion.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Ensure that the excess oxidant (the purple permanganate) is fully consumed or quenched (e.g., with sodium bisulfite) before workup, as this can interfere with product isolation.[1]
-
Problem: Multiple Unexpected Peaks After Chlorination
-
Question: My GC-MS analysis of the crude product from the chlorination of 3-picoline shows multiple peaks. What are they?
-
Answer: The presence of multiple peaks indicates a mixture of products. The most likely culprits are:
-
Incompletely Chlorinated Byproducts: These would include various isomers of monochloro-3-methylpyridine and dichloro-3-methylpyridine. Their presence suggests that the reaction temperature, residence time, or chlorine concentration was insufficient.
-
Positional Isomers: While the 2,4,6-trichloro isomer is the target, other isomers might form in smaller quantities.
-
Tar Formation: High-temperature gas-phase reactions can sometimes produce polymeric or tar-like byproducts if conditions are not optimized. Solution: Purification by fractional distillation under reduced pressure is critical to isolate the desired 2,4,6-trichloro-3-methylpyridine intermediate before proceeding to the oxidation step.[1]
-
Problem: Difficulty Purifying the Final Carboxylic Acid
-
Question: I am struggling to remove an impurity from my this compound. It co-elutes closely on my HPLC column and persists after recrystallization.
-
Answer: The most probable impurity with similar properties is the unreacted starting material from the oxidation step: 2,4,6-trichloro-3-methylpyridine. Although its polarity is different, it can become trapped in the crystalline matrix of the carboxylic acid.
-
Troubleshooting Steps:
-
Improve Reaction Completion: The best solution is to ensure the oxidation reaction goes to completion to minimize this impurity from the start.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A multi-solvent system (e.g., ethanol/water, toluene/heptane) might provide better selectivity to exclude the less polar starting material.
-
pH Adjustment during Workup: During the acidic workup to precipitate the product, careful control of the final pH can sometimes help differentiate the solubility of the acid product from neutral impurities.[1]
-
-
Data Presentation
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Step of Origin | Likely Cause | Identification Method |
| Dichloro-3-methylpyridines | 1. Chlorination | Incomplete chlorination | GC-MS |
| 2,4,6-trichloro-3-methylpyridine | 2. Oxidation | Incomplete oxidation | HPLC, GC-MS |
| 2,4,6-trichloronicotinaldehyde | 2. Oxidation | Incomplete oxidation | HPLC-MS |
| Manganese Dioxide (MnO₂) | 2. Oxidation | Incomplete quenching | Visual (brown solid) |
Experimental Protocols
Protocol 1: Oxidation of 2,4,6-trichloro-3-methylpyridine
This protocol is adapted from literature procedures and should be performed with all necessary safety precautions in a fume hood.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2,4,6-trichloro-3-methylpyridine (1.0 eq) in a suitable solvent such as aqueous sulfuric acid.
-
Cooling: Cool the solution in an ice bath to maintain an internal temperature below 50°C.
-
Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed the set limit.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours, or until the characteristic purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Quenching: Cool the mixture to room temperature. Carefully add a solution of sodium bisulfite until the brown manganese dioxide dissolves and the solution becomes clear.
-
Precipitation: Further cool the clear solution in an ice bath and adjust the pH to 2-3 using concentrated sulfuric acid. This will cause the this compound to precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the dried product and dissolve in 10 mL of a 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated based on the relative peak area of the product compared to the total area of all observed peaks.
Visualizations
References
Technical Support Center: Optimizing Nicotinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing nicotinic acid?
A1: The two primary industrial methods for nicotinic acid synthesis are the oxidation of 5-ethyl-2-methylpyridine (MEP) and the ammoxidation of 3-picoline.[1][2] The oxidation of MEP is a well-established process, while the ammoxidation of 3-picoline is considered a more modern and efficient route.[1][2]
Q2: I am observing a yellow coloration in my crude nicotinic acid. What is the cause and how can I remove it?
A2: A yellow color in crude nicotinic acid, particularly from nitric acid oxidation methods, is common due to the presence of chromophores.[2] This can be removed by recrystallization from hot water with the addition of activated carbon, which adsorbs the colored impurities.[2][3]
Q3: What are the main safety concerns when synthesizing nicotinic acid?
A3: Key safety concerns include handling corrosive materials like nitric and sulfuric acid, managing high-pressure and high-temperature reactions, and the formation of toxic by-products such as nitrogen oxides (NOx).[4][5] Proper personal protective equipment (PPE) and well-ventilated work areas are essential. Violent reactions can occur if temperature is not controlled, especially during nitric acid oxidation.[3]
Q4: Are there greener alternatives to traditional chemical synthesis of nicotinic acid?
A4: Yes, enzymatic synthesis is emerging as a greener alternative.[5] This method utilizes enzymes like nitrilase to convert 3-cyanopyridine to nicotinic acid under milder reaction conditions, reducing energy consumption and waste generation.[5]
Troubleshooting Guides
Ammoxidation of 3-Picoline
This method involves the vapor-phase reaction of 3-picoline with ammonia and air over a catalyst to form 3-cyanopyridine, which is then hydrolyzed to nicotinic acid.[1]
Problem: Low Yield of Nicotinic Acid
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | - Regenerate the catalyst by passing air over it at elevated temperatures. - Ensure the feed is free of poisons that can deactivate the catalyst. |
| Suboptimal Temperature | - Optimize the reaction temperature. Temperatures that are too low result in incomplete conversion, while excessively high temperatures can lead to over-oxidation and byproduct formation.[6] |
| Incorrect Feed Ratio | - Adjust the molar ratio of 3-picoline, ammonia, and air to the optimal values for your specific catalyst and reactor setup. |
| Incomplete Hydrolysis | - Ensure complete hydrolysis of 3-cyanopyridine by optimizing the concentration of the hydrolyzing agent (e.g., NaOH), temperature, and reaction time.[7] |
Problem: Formation of Side Products (e.g., Pyridine, CO₂)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Lower the reaction temperature to minimize over-oxidation of the desired product.[6] |
| Poor Catalyst Selectivity | - Screen different catalyst formulations to find one with higher selectivity for 3-cyanopyridine. |
| Incorrect Residence Time | - Optimize the residence time in the reactor. A residence time that is too long can promote the formation of side products. |
Oxidation of 5-Ethyl-2-Methylpyridine (MEP)
This process typically involves the liquid-phase oxidation of MEP with nitric acid under high pressure and temperature.[4]
Problem: Low Yield of Nicotinic Acid
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | - Increase the concentration of nitric acid or the reaction temperature and pressure to ensure complete oxidation of the ethyl and methyl groups.[7] |
| Formation of Isocinchomeronic Acid | - Optimize the decarboxylation step by ensuring the temperature is high enough to convert the intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), to nicotinic acid.[7] |
| Product Loss During Purification | - Minimize the loss of nicotinic acid during crystallization by carefully controlling the cooling rate and using an appropriate solvent volume.[3] |
Problem: Environmental Concerns (NOx and N₂O emissions)
| Possible Cause | Suggested Solution |
| Use of Nitric Acid | - Implement a system to capture and recycle NOx gases.[4] - Explore alternative, greener oxidizing agents. |
| Byproduct Formation | - Nitrous oxide (N₂O), a potent greenhouse gas, is a known byproduct.[1] Investigate catalytic converters or scrubbers to mitigate its release. |
Purification by Recrystallization
Problem: Low Recovery of Pure Nicotinic Acid
| Possible Cause | Suggested Solution |
| Using too much solvent | - Use the minimum amount of hot solvent required to fully dissolve the crude nicotinic acid.[8] |
| Cooling the solution too quickly | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[8] |
| Product remains in the mother liquor | - Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.[3] |
Problem: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Suggested Solution |
| High concentration of impurities | - Perform a preliminary purification step, such as a wash with a solvent in which the impurities are soluble but the product is not. - Use activated carbon during recrystallization to remove impurities.[3] |
| Inappropriate solvent | - Ensure the chosen solvent has a steep solubility curve for nicotinic acid (highly soluble when hot, poorly soluble when cold). Water is a common and effective solvent.[3] |
Quantitative Data
Table 1: Reaction Parameters for Nicotinic Acid Synthesis
| Synthesis Method | Starting Material | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Reference(s) |
| Ammoxidation | 3-Picoline | V₂O₅-based | 280-500 | Up to 5 | High (process dependent) | [7] |
| Oxidation | 5-Ethyl-2-methylpyridine | None (Nitric Acid) | 190-270 | 20-80 | 70-91 | [7] |
| Oxidation | Nicotine | Nitric Acid | 70 (initial) | Atmospheric | 83-91 (crude nitrate) | [3] |
| Oxidation | 3-Picoline | Selenium | 260-320 | Atmospheric | up to 51 | [7] |
| Kolbe-Schmitt (adapted) | 3-Hydroxypyridine | Base (e.g., NaOH) | 125 | 100 | Data not available | [9] |
| Vilsmeier-Haack (adapted) | Pyridine derivative | POCl₃/DMF | 0-80 | Atmospheric | Data not available | [10] |
| Hofmann Rearrangement (adapted) | Nicotinamide | NaOBr | Room Temperature | Atmospheric | Data not available | N/A |
Experimental Protocols
Ammoxidation of 3-Picoline followed by Hydrolysis (Industrial Method)
This is a two-step industrial process. The first step, ammoxidation, is a gas-phase catalytic reaction. The second step is the hydrolysis of the resulting nitrile.
Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
-
Catalyst Loading: A vanadium oxide-based catalyst is typically used in a fixed-bed or fluidized-bed reactor.
-
Feed Preparation: 3-picoline, ammonia, and air are vaporized and mixed.
-
Reaction: The gaseous mixture is passed over the catalyst bed at a temperature of 280-500°C and a pressure of up to 5 atm.[7]
-
Product Separation: The reactor effluent is cooled to condense the 3-cyanopyridine and unreacted starting materials.
Step 2: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid
-
Reaction Setup: The crude 3-cyanopyridine is placed in a reactor with an aqueous solution of a strong base, such as sodium hydroxide.
-
Hydrolysis: The mixture is heated to promote the hydrolysis of the nitrile group to a carboxylate salt.
-
Acidification: After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., sulfuric acid) to precipitate the nicotinic acid.
-
Purification: The crude nicotinic acid is collected by filtration and purified by recrystallization from hot water.[3]
Oxidation of 5-Ethyl-2-Methylpyridine (MEP) (Industrial Method)
-
Reaction Setup: MEP and nitric acid are charged into a high-pressure reactor.
-
Oxidation: The reactor is heated to 190-270°C and pressurized to 20-80 atm.[7] The reaction is highly exothermic and requires careful temperature control.
-
Decarboxylation: The reaction produces 2,5-pyridinedicarboxylic acid as an intermediate, which is then decarboxylated at high temperature to nicotinic acid.[7]
-
Isolation: The reaction mixture is cooled, and the crude nicotinic acid is isolated.
-
Purification: The crude product is purified by recrystallization.
Hofmann Rearrangement of Nicotinamide (Adapted Protocol)
Disclaimer: This is an adapted protocol. Small-scale trials are recommended to optimize conditions.
-
Reagent Preparation: Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Reaction: Add nicotinamide to the freshly prepared NaOBr solution at room temperature with stirring. The reaction involves the rearrangement of the amide to an amine with the loss of the carbonyl carbon.
-
Workup: After the reaction is complete, the resulting 3-aminopyridine is typically isolated. To obtain nicotinic acid from 3-aminopyridine would require subsequent diazotization followed by hydrolysis, which is a multi-step process.
Vilsmeier-Haack Reaction on a Pyridine Derivative (Adapted Protocol for Formylation)
Disclaimer: This is an adapted protocol for the formylation of an activated pyridine ring, a potential precursor step. Small-scale trials are recommended.
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.[10]
-
Reaction: To the prepared Vilsmeier reagent, add the activated pyridine substrate (e.g., a hydroxypyridine) slowly at a low temperature. Then, allow the reaction to warm to the optimal temperature (typically between room temperature and 80°C).[10]
-
Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the corresponding aldehyde.
-
Oxidation: The resulting pyridine-carboxaldehyde would then need to be oxidized to nicotinic acid in a separate step using a suitable oxidizing agent (e.g., potassium permanganate).
Kolbe-Schmitt Reaction on 3-Hydroxypyridine (Adapted Protocol)
Disclaimer: This is an adapted protocol. Small-scale trials are recommended to optimize conditions.
-
Salt Formation: React 3-hydroxypyridine with a strong base, such as sodium hydroxide, to form the corresponding sodium salt (sodium 3-hydroxypyridinoxide).
-
Carboxylation: Heat the dried salt in an autoclave under a high pressure of carbon dioxide (e.g., 100 atm) at an elevated temperature (e.g., 125°C).[9]
-
Acidification: After the reaction, cool the autoclave and dissolve the contents in water. Acidify the solution with a mineral acid to precipitate the hydroxy-nicotinic acid.
-
Purification: The product can be purified by recrystallization.
Visualizations
Caption: Experimental workflow for the ammoxidation of 3-picoline.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Logical workflow for reaction condition optimization.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Preventing decomposition of 2,4,6-Trichloropyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2,4,6-Trichloropyridine-3-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The main decomposition pathways for this compound are believed to be thermal decarboxylation, hydrolysis, and photodegradation. Due to the presence of multiple chlorine atoms, the pyridine ring is susceptible to nucleophilic substitution, and the carboxylic acid group can be lost as carbon dioxide upon heating.
Q2: How should I properly store this compound to prevent decomposition?
A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1] For long-term storage, refrigeration at 2-8°C is advisable, similar to the recommendation for the related compound 2,4,6-trichloropyridine. It is also crucial to protect the compound from light.
Q3: Is this compound sensitive to light?
Q4: What are the signs of decomposition?
A4: Decomposition may be indicated by a change in the physical appearance of the compound, such as discoloration or clumping. The most definitive way to assess decomposition is through analytical techniques like HPLC, which can show the appearance of new peaks corresponding to degradation products, or NMR spectroscopy, which can reveal changes in the chemical structure.
Q5: What are the hazardous decomposition products?
A5: Upon combustion, hazardous decomposition products can include carbon oxides, hydrogen chloride, and nitrogen oxides.[1] In non-combustion scenarios, decomposition would likely lead to the formation of 2,4,6-trichloropyridine (via decarboxylation) and potentially hydroxylated pyridine derivatives (via hydrolysis).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in a reaction involving heating. | Thermal decarboxylation of this compound. | - Conduct the reaction at the lowest possible temperature. - If possible, use a milder activation method for the carboxylic acid that does not require high temperatures. - Consider protecting the carboxylic acid group if the reaction conditions are harsh. |
| Appearance of unexpected byproducts in analysis (e.g., HPLC, LC-MS). | Decomposition of the starting material due to hydrolysis or photodegradation. | - For Hydrolysis: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - For Photodegradation: Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[3] |
| Inconsistent results between experimental runs. | Gradual decomposition of the stock solution. | - Prepare fresh solutions of this compound before use. - Store stock solutions in a refrigerator (2-8°C), protected from light, and for a limited duration. - Before use, visually inspect the solution for any changes and consider a quick purity check (e.g., TLC or HPLC) if the solution has been stored for an extended period. |
Stability and Incompatibility Data
While specific quantitative data for this compound is limited, the following table summarizes information based on related compounds.
| Parameter | Condition/Incompatible Material | Effect on Stability | Source Compound |
| Temperature | Elevated temperatures | May lead to decomposition (decarboxylation). Avoid temperatures above 40°C for prolonged periods.[4] | Triclopyr |
| Light | UV or prolonged exposure to ambient light | Potential for photodegradation.[2][3] | Pyridine derivatives |
| Moisture/Water | Presence of water | Risk of hydrolysis. | General for acid anhydrides and chlorinated pyridines |
| pH | Strongly acidic or basic conditions | May catalyze hydrolysis or other decomposition pathways. | General chemical principles |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Can lead to vigorous reactions and decomposition. | 2,4,6-Trichloropyrimidine-5-carboxylic acid, Triclopyr |
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
-
Receiving and Initial Storage: Upon receipt, store the container in a cool (2-8°C), dry, and dark place.
-
Dispensing: When weighing the solid, minimize exposure to atmospheric moisture and light. Use a glove box or a balance in a low-humidity, dimly lit room if possible.
-
Container: Always keep the compound in a tightly sealed container.[1]
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Preparation and Handling of Solutions
-
Solvent Selection: Use anhydrous solvents to minimize the risk of hydrolysis.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared, use an anhydrous solvent and store it under the recommended conditions (cool, dark, and tightly sealed).
-
Light Protection: Prepare and handle solutions in amber-colored glassware or glassware wrapped in aluminum foil to protect from light.[3]
-
Temperature: During solution preparation and handling, avoid unnecessary heating.
Visualizations
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Column Chromatography of Polar Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of polar pyridine compounds.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Peak Tailing
Q: Why are the chromatographic peaks for my polar pyridine compounds showing significant tailing?
A: Peak tailing is a common issue when purifying basic compounds like pyridines on silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This interaction leads to a secondary, stronger retention mechanism for the pyridine compound, causing it to elute slowly and result in a "tailing" or asymmetrical peak shape. Other potential, non-chemical causes for peak tailing include column overload, physical issues with the chromatography setup (e.g., dead volumes, poorly packed column), and a mismatch between the sample solvent and the mobile phase.[1]
Q: How can I reduce or eliminate peak tailing for my polar pyridine compounds?
A: A systematic approach that addresses the interaction with the stationary phase is typically required. This can be achieved by modifying the mobile phase or choosing a different stationary phase.
Experimental Protocols
This protocol details the steps to modify the mobile phase to improve the peak shape of polar pyridine compounds on a standard silica gel column.
-
Baseline Separation:
-
First, run a thin-layer chromatography (TLC) of your crude sample using a standard mobile phase system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Observe the tailing of the spot corresponding to your pyridine compound.
-
-
Addition of a Competing Base:
-
Prepare a new mobile phase containing a small amount of a competing base, such as triethylamine (TEA) or ammonia. A common starting concentration is 0.1-1% (v/v) of TEA in your chosen eluent.[2]
-
Run a new TLC with this modified mobile phase. The competing base will interact with the acidic silanol groups on the silica, effectively "masking" them from the pyridine compound and leading to a more symmetrical spot.[3]
-
Optimize the concentration of the competing base to achieve the best peak shape without significantly altering the retention factor (Rf) of your compound.
-
-
pH Adjustment (for Reversed-Phase Chromatography):
-
If you are using reversed-phase chromatography (e.g., C18 silica), the pH of the mobile phase can be adjusted to control the ionization state of the pyridine.[4][5][6][7]
-
Most pyridine derivatives have a pKa between 5 and 6.[1] Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid (0.1%) or a phosphate buffer (10-20 mM) can protonate the pyridine, which may improve peak shape in some cases.[1][8]
-
Conversely, at a high pH (>8), the pyridine will be neutral, which can also lead to good peak shape. However, this requires a pH-stable column as traditional silica will dissolve at high pH.[1]
-
Issue 2: Poor Separation and Co-elution
Q: My polar pyridine compound is co-eluting with impurities. How can I improve the separation?
A: Improving the separation (resolution) between your target compound and impurities requires optimizing the selectivity of your chromatographic system. This can be achieved by systematically adjusting the mobile phase composition or by switching to a different stationary phase that offers alternative interaction mechanisms.
Q: What strategies can I employ to resolve co-eluting compounds?
A: Several strategies can be effective:
-
Solvent System Optimization: Systematically vary the solvent ratio of your mobile phase to find the optimal polarity for separation.[2] Sometimes, switching to a different solvent system with similar polarity but different chemical properties (e.g., replacing methanol with ethanol or acetonitrile) can alter the selectivity.
-
Change of Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase.
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to acidic silica gel for the purification of basic compounds like pyridines.
-
Reversed-Phase (C18): For highly polar pyridines, reversed-phase chromatography can provide better retention and separation. Here, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[1][9] HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[9]
-
-
pH Adjustment: As mentioned for peak tailing, adjusting the mobile phase pH in reversed-phase chromatography can significantly alter the retention and selectivity of ionizable compounds like pyridines and polar impurities.[1][4][5][6][7]
Data Presentation
Table 1: Common Mobile Phase Modifiers for Polar Pyridine Chromatography on Silica Gel
| Modifier | Typical Concentration | Purpose | Potential Issues |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Acts as a competing base to block acidic silanol sites, reducing peak tailing.[2][3] | Can be difficult to remove from the final product; may interfere with certain analyses. |
| Ammonia (in Methanol) | 1-10% of a 10% NH4OH in MeOH solution added to DCM | Similar to TEA, neutralizes acidic sites on silica gel.[10] | Volatile and requires good ventilation. |
| Pyridine | Small percentage | Can sometimes be used to deactivate the column, but may complicate product isolation. | Adds to the amount of pyridine that needs to be removed. |
Table 2: Stationary Phase Selection Guide for Polar Pyridine Compounds
| Stationary Phase | Primary Use Case | Advantages | Disadvantages |
| Silica Gel | General purpose, normal-phase chromatography. | Inexpensive and widely available. | Acidic surface leads to peak tailing with basic compounds.[1][2] |
| Alumina (basic or neutral) | Purification of basic compounds. | Reduces peak tailing for basic compounds like pyridines. | Can be more reactive than silica and may cause degradation of sensitive compounds. |
| Reversed-Phase (e.g., C18) | Separation of polar and nonpolar compounds in a polar mobile phase. | Excellent for many polar compounds; allows for pH adjustment of the mobile phase. | May not retain very polar pyridines sufficiently. |
| HILIC | Separation of very polar compounds.[1][9] | Provides good retention for highly polar analytes that are not retained in reversed-phase.[1][9] | Can require longer equilibration times. |
| End-capped Silica | Reduced interaction with basic compounds. | Silanol groups are chemically modified to be less acidic, leading to improved peak shape.[1] | More expensive than standard silica gel. |
| Polymer-based Columns | Wide pH stability. | Can be used with high pH mobile phases without degradation of the stationary phase.[1] | May have different selectivity compared to silica-based phases. |
Mandatory Visualizations
Caption: A high-level workflow for troubleshooting common chromatography issues with polar pyridine compounds.
Caption: Interaction of basic pyridine with acidic silanol sites on silica gel and mitigation with a competing base.
Frequently Asked Questions (FAQs)
Q1: My polar pyridine compound does not move from the baseline on a TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
A1: If your compound is very polar and remains at the baseline, you need a more polar mobile phase.[10] A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) or chloroform and methanol. You can also try adding a small amount of ammonia (as a solution in methanol) to the mobile phase, which can help to move basic compounds up the plate while also reducing tailing.[10] If these normal-phase systems fail, your compound may be a good candidate for reversed-phase or HILIC chromatography.
Q2: I am observing sample degradation on the silica gel column. How can I prevent this?
A2: The acidic nature of silica gel can cause the degradation of sensitive compounds. To check for this, you can perform a 2D TLC. Spot your sample on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal. To prevent degradation, you can deactivate the silica gel by adding a base like triethylamine to the mobile phase, or switch to a more inert stationary phase like alumina or end-capped silica.[1]
Q3: How do I choose between normal-phase, reversed-phase, and HILIC for my polar pyridine compound?
A3: The choice depends on the overall polarity of your compound.
-
Normal-Phase (e.g., silica gel): Best for compounds of low to moderate polarity. It is often the first choice due to its simplicity and low cost.
-
Reversed-Phase (e.g., C18): Ideal for compounds that are too polar to be well-retained and separated by normal-phase chromatography. It is very versatile for a wide range of polar molecules.
-
HILIC: This technique is specifically designed for very polar, hydrophilic compounds that show little to no retention in reversed-phase chromatography.[1][9]
Q4: Can I use a gradient elution for my column?
A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective, especially for complex mixtures with compounds of widely varying polarities.[10] It can help to elute strongly retained compounds more quickly and can improve the overall separation efficiency.
Q5: My purified pyridine compound is an oil, but the literature reports it as a solid. What could be the issue?
A5: This often indicates the presence of residual solvent or impurities that are preventing crystallization.[2] Ensure that all chromatography solvents have been thoroughly removed under high vacuum. If the product is still an oil, it may require further purification or the use of a different crystallization solvent.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. agilent.com [agilent.com]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trichloropyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4,6-Trichloropyridine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely recognized and scalable three-step synthetic pathway is commonly employed. This process begins with the synthesis of 2,4,6-trichloropyridine from 2,6-dichloropyridine. The second step involves the formylation of 2,4,6-trichloropyridine to yield 2,4,6-trichloronicotinaldehyde. Finally, the aldehyde is oxidized to the desired this compound.
Q2: What are the critical parameters for the successful synthesis of the 2,4,6-trichloropyridine intermediate?
A2: The synthesis of 2,4,6-trichloropyridine from 2,6-dichloropyridine involves an N-oxidation followed by chlorination.[1] Key parameters to control include precise temperature regulation during the oxidation step, the controlled addition of reagents, and the use of a suitable catalyst to ensure high selectivity and yield.[1]
Q3: Which methods are recommended for the formylation of 2,4,6-trichloropyridine?
A3: Two primary methods are recommended for the formylation of 2,4,6-trichloropyridine:
-
Lithiation followed by formylation: This high-yield laboratory method involves the lithiation of 2,4,6-trichloropyridine with an organolithium reagent like n-butyllithium at low temperatures (-78 °C), followed by quenching with an electrophilic formylating agent such as ethyl formate.[2][3]
-
Vilsmeier-Haack reaction: This is a common alternative that utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the pyridine ring.[1][4]
Q4: How can the final oxidation to this compound be achieved?
A4: The oxidation of the intermediate 2,4,6-trichloronicotinaldehyde to the carboxylic acid can be effectively carried out using strong oxidizing agents. A common and effective method is the use of potassium permanganate (KMnO₄) in a mixture of acetone and water.[5] The reaction is typically exothermic and may require cooling to maintain control.[5]
Q5: What are the main safety concerns when handling the reagents in this synthesis?
A5: Several reagents used in this synthesis require careful handling:
-
Phosphorus oxychloride (POCl₃): This reagent is corrosive and highly toxic. It reacts violently with water.[6][7] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.[8][9]
-
n-Butyllithium (n-BuLi): This is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air or moisture.[3] It must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Trichloropyridines: These compounds are classified as harmful and should be handled with care to avoid inhalation, ingestion, and skin contact.
Troubleshooting Guides
Step 1: Synthesis of 2,4,6-Trichloropyridine
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 2,4,6-Trichloropyridine | Incomplete N-oxidation of 2,6-dichloropyridine.[1] | Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time or slightly increasing the temperature. Ensure the purity of the starting material and oxidizing agent.[1] |
| Inefficient chlorination of 2,6-dichloropyridine N-oxide.[1] | Ensure the complete removal of water before the chlorination step. Use a suitable chlorinating agent like phosphorus oxychloride under reflux conditions. Adhere to the recommended reaction time of 4-6 hours.[1] | |
| Suboptimal catalyst activity during N-oxidation.[1] | Use a high-purity catalyst (e.g., molybdic oxide or aluminum oxide) at the appropriate loading (0.5% - 1.5% of the 2,6-dichloropyridine mass).[1] | |
| Product loss during workup and purification.[1] | Optimize extraction and purification steps. Ensure the pH is appropriately adjusted during the workup to minimize product solubility in the aqueous phase.[1] |
Step 2: Formylation of 2,4,6-Trichloropyridine
| Problem | Possible Cause | Suggested Solution |
| Inefficient Formylation | Low reactivity of the 2,4,6-trichloropyridine.[1] | For the Vilsmeier-Haack reaction, higher temperatures (60-80°C) and longer reaction times may be necessary. Monitor the reaction carefully to avoid decomposition.[1] For lithiation, ensure the n-BuLi is of good quality and accurately titrated. |
| Degradation of the Vilsmeier reagent.[1] | Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh before use and protect it from moisture.[1] | |
| Formation of side products.[1][3] | The formation of regioisomers is a possibility. Analyze the crude product by NMR and GC-MS to identify major impurities. Adjusting the reaction temperature and stoichiometry of the Vilsmeier reagent can improve selectivity.[1] In the lithiation route, the formation of bis(2,4,6-trichloropyridin-3-yl)methanol is possible; add the formylating agent slowly and use it in excess.[3] | |
| Difficult purification of the final product.[1] | 2,4,6-Trichloronicotinaldehyde is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a recommended purification method. Column chromatography on silica gel can also be used.[1] |
Step 3: Oxidation to this compound
| Problem | Possible Cause | Suggested Solution |
| Incomplete Oxidation | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 1.0 to 1.2 equivalents of KMnO₄).[5] |
| Reaction temperature is too low. | The reaction with KMnO₄ is exothermic; however, if the reaction stalls, gentle heating might be required. Monitor the reaction by TLC. | |
| Low Purity of Carboxylic Acid | Presence of unreacted aldehyde. | Ensure the reaction goes to completion. The disappearance of the purple color of permanganate is a good indicator.[5] |
| Formation of byproducts from over-oxidation. | While less common for aldehydes, ensure other sensitive functional groups are not present if alternative oxidizing agents are used. | |
| Difficult isolation of the product. | After quenching the reaction and removing the manganese dioxide precipitate, acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.[5] Ensure the pH is low enough for complete precipitation. Wash the collected solid with cold water to remove inorganic salts.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichloropyridine
This protocol is adapted from a patented industrial method.[10]
-
N-Oxidation:
-
In a suitable reactor, dissolve 2,6-dichloropyridine in trifluoroacetic acid.
-
Add a catalytic amount of molybdic oxide or aluminum oxide (0.5-1.5% by mass of the 2,6-dichloropyridine).[10]
-
Heat the mixture to 85°C with stirring.
-
Add 30% hydrogen peroxide dropwise over 1 hour.
-
Maintain the reaction at 85°C for 3-5 hours.[10]
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
Extract the 2,6-dichloropyridine N-oxide with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Chlorination:
-
To the crude 2,6-dichloropyridine N-oxide, add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 4-6 hours.[10]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the 2,4,6-trichloropyridine with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Protocol 2: Synthesis of 2,4,6-Trichloronicotinaldehyde (via Lithiation)
This protocol is based on a reported high-yield laboratory procedure.[2]
-
Add 2,4,6-trichloropyridine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Slowly add ethyl formate (5.0 eq) dropwise, again maintaining the temperature below -74 °C.[2]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated NH₄Cl solution at -78 °C, followed by 0.5 N HCl solution.[2]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash chromatography on silica gel.[2]
Protocol 3: Synthesis of this compound
This protocol is based on a described oxidation method.[5]
-
Suspend 2,4,6-trichloronicotinaldehyde (1.0 eq) in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄) (1.0 to 1.2 eq) portion-wise with vigorous stirring.
-
The reaction is exothermic; maintain a moderate temperature, using a cooling bath if necessary.
-
Continue stirring until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Data Presentation
| Reaction Step | Reactants | Reagents/Catalyst | Conditions | Yield | Purity | Reference |
| Synthesis of 2,4,6-Trichloropyridine | 2,6-Dichloropyridine | 1. H₂O₂, Molybdic oxide or Aluminum oxide, Trifluoroacetic acid2. POCl₃ | 1. 85°C, 3-5h2. Reflux, 4-6h | >75% (total) | >98% | [10] |
| Synthesis of 2,4,6-Trichloronicotinaldehyde | 2,4,6-Trichloropyridine | n-Butyllithium, Ethyl formate | -78°C, Anhydrous THF | 88% | Not specified | [2] |
| Synthesis of this compound | 2,4,6-Trichloronicotinaldehyde | Potassium permanganate | Acetone/Water, Room Temperature | >80% (predicted) | Not specified | [5] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the formylation of 2,4,6-trichloropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. lanxess.com [lanxess.com]
- 10. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4,6-Trichloronicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloronicotinic acid. Here, you will find detailed information on removing impurities and assessing the purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared 2,4,6-trichloronicotinic acid?
A1: Impurities in 2,4,6-trichloronicotinic acid typically originate from the synthetic route. Common synthesis involves the chlorination and subsequent oxidation of a pyridine derivative. Therefore, potential impurities include:
-
Starting Materials: Unreacted precursors such as 2,6-dichloropyridine or partially chlorinated pyridines.
-
Intermediates: Incomplete oxidation can lead to the presence of 2,4,6-trichloro-3-methylpyridine.
-
Byproducts of Chlorination: Over-chlorinated species or isomers formed during the chlorination step.[1]
-
Reagents: Residual chlorinating agents like phosphorus oxychloride or thionyl chloride, which can hydrolyze to form acidic impurities.
-
Degradation Products: Hydrolysis of a chloro substituent to a hydroxyl group can occur under certain conditions.
Q2: What is the most effective method for purifying crude 2,4,6-trichloronicotinic acid?
A2: The choice of purification method depends on the nature and quantity of the impurities. The two most effective and commonly used methods are:
-
Recrystallization: This is a cost-effective and scalable method, particularly for removing small amounts of impurities from a solid product. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities and is useful when recrystallization fails to remove impurities with similar solubility profiles to the product.
Q3: How can I assess the purity of my 2,4,6-trichloronicotinic acid sample?
A3: The purity of 2,4,6-trichloronicotinic acid can be reliably determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to separate and quantify the main compound and its impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify impurities by integrating the signals corresponding to the impurities and the main compound.[4][5][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Low Recovery of Purified Product | - The chosen solvent is too good at dissolving the compound even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent system where the compound is less soluble at low temperatures.- Use the minimum amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point.- Try a different solvent system.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| Colored Impurities Persist in Crystals | - The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- Perform a second recrystallization with a different solvent system. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | - The chosen mobile phase (eluent) has incorrect polarity.- The column was not packed properly (channeling).- The column was overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good separation on TLC will generally translate to good separation on the column.- Repack the column carefully, ensuring a uniform and compact stationary phase bed.- Use an appropriate amount of sample for the column size. As a rule of thumb, use a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| Compound Elutes Too Quickly or Too Slowly | - The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), increase the proportion of the non-polar solvent to slow down elution, or increase the proportion of the polar solvent to speed it up. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Never let the column run dry. Always keep the top of the stationary phase covered with the mobile phase.- If the column runs dry, it is often best to repack it. |
| Streaking or Tailing of Bands | - The compound is not very soluble in the mobile phase.- The sample was loaded in a solvent that is too strong (polar).- The compound is interacting too strongly with the stationary phase (e.g., acidic compound on silica gel). | - Choose a mobile phase in which the compound is more soluble.- Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent for loading.- For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need optimization for your specific sample.
-
Solvent Selection: Test the solubility of a small amount of your crude 2,4,6-trichloronicotinic acid in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures like ethanol/water or hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 2,4,6-trichloronicotinic acid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a preheated funnel with fluted filter paper into a clean, preheated flask to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Column Chromatography Protocol
This is a general protocol for purification using silica gel.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in different solvent systems (e.g., mixtures of hexane and ethyl acetate). A good Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude 2,4,6-trichloronicotinic acid in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to elute the compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4,6-trichloronicotinic acid.
Data Presentation
Table 1: Illustrative Data for Recrystallization of 2,4,6-Trichloronicotinic Acid
Disclaimer: The following data are for illustrative purposes and represent typical outcomes. Actual results may vary based on the specific impurities and conditions.
| Recrystallization Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Yield (%) |
| Ethanol/Water (80:20) | 92.5 | 98.7 | 85 |
| Toluene | 92.5 | 97.5 | 78 |
| Hexane/Ethyl Acetate (3:1) | 92.5 | 96.8 | 82 |
Table 2: Illustrative Data for Column Chromatography Purification of 2,4,6-Trichloronicotinic Acid
Disclaimer: The following data are for illustrative purposes and represent typical outcomes. Actual results may vary based on the specific impurities and conditions.
| Initial Purity (%) | Purity after Chromatography (%) | Yield (%) |
| 92.5 | >99.5 | 90 |
Visualizations
Caption: Workflow for the purification of 2,4,6-trichloronicotinic acid by recrystallization.
Caption: Workflow for the purification of 2,4,6-trichloronicotinic acid by column chromatography.
Caption: Logical troubleshooting workflow for the purification of 2,4,6-trichloronicotinic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Chloronicotinic acid(5326-23-8) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to 2,4,6-Trichloropyridine-3-carboxylic acid and Other Functionalized Pyridines
For Researchers, Scientists, and Drug Development Professionals
Functionalized pyridine scaffolds are cornerstones in medicinal chemistry, agrochemicals, and materials science. The strategic placement of electron-withdrawing or -donating groups on the pyridine ring dramatically alters its physicochemical properties and reactivity, offering a versatile toolkit for molecular design. This guide provides an objective comparison of 2,4,6-Trichloropyridine-3-carboxylic acid, a highly activated pyridine derivative, with other key functionalized pyridines. We will explore their properties, reactivity, and applications, supported by experimental data and protocols to inform your research and development endeavors.
Comparative Analysis of Physicochemical Properties
The substitution pattern on the pyridine ring profoundly influences its electronic nature and, consequently, its physical and chemical properties. The following table summarizes key quantitative data for this compound and three other representative functionalized pyridines: Nicotinic acid (the parent compound), 6-Chloronicotinic acid (a monochlorinated analogue), and Picloram (a structurally related herbicide).
| Property | This compound | Nicotinic Acid | 6-Chloronicotinic Acid | Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) |
| Molecular Formula | C₆H₂Cl₃NO₂ | C₆H₅NO₂ | C₆H₄ClNO₂ | C₆H₃Cl₃N₂O₂ |
| Molecular Weight | 226.45 g/mol [1] | 123.11 g/mol | 157.55 g/mol [2][3] | 241.46 g/mol |
| Melting Point (°C) | Not available | 236.6 °C | ~190 °C (decomposes)[2][4] | 218-219 °C (decomposes) |
| pKa | Not available (predicted to be highly acidic) | 4.85 (at 25°C)[5] | 3.24 (predicted) | 2.3 (predicted) |
| Water Solubility | Low (predicted) | 1-5 g/100 mL at 17 °C | Soluble (2 mg/ml at 20°C)[4] | 430 mg/L at 25 °C |
| LogP | 2.74 (predicted)[1] | 0.36 | 1.33 (predicted) | 1.15 |
Key Insights: The increasing number of chlorine atoms from Nicotinic acid to this compound is expected to significantly decrease the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, while increasing the lipophilicity (LogP). This trend is evident in the comparison between Nicotinic acid and 6-Chloronicotinic acid. The amino group in Picloram, a well-known herbicide, somewhat counteracts the electron-withdrawing effect of the chlorine atoms.
Reactivity and Synthetic Utility
The primary distinction in reactivity among these pyridine derivatives lies in their susceptibility to nucleophilic aromatic substitution (SNAr) and the reactivity of the carboxylic acid group.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. The presence of electron-withdrawing groups, such as chlorine atoms, further activates the ring for SNAr.
-
This compound: The three chlorine atoms strongly activate the pyridine ring, making it an excellent substrate for SNAr reactions. The chlorine atoms at the 2, 4, and 6 positions are all susceptible to displacement by nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of diverse functional groups. The regioselectivity of substitution can often be controlled by reaction conditions.
-
6-Chloronicotinic acid: With only one chlorine atom, this molecule is less reactive than its trichlorinated counterpart but still readily undergoes SNAr at the 6-position[6]. It serves as a valuable building block for introducing a single substituent.
-
Nicotinic acid: Lacking any activating groups, the pyridine ring of nicotinic acid is generally unreactive towards SNAr.
-
Picloram: While highly chlorinated, the primary application of Picloram is as a herbicide, and its SNAr reactivity is less commonly exploited in synthesis compared to other chloropyridines.
Carboxylic Acid Reactivity: The electron-withdrawing nature of the chlorine substituents also enhances the electrophilicity of the carboxylic acid group, facilitating reactions such as esterification and amidation. It is anticipated that the rate of these reactions would follow the order: this compound > 6-Chloronicotinic acid > Nicotinic acid.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of a key intermediate and a common derivatization reaction.
Protocol 1: Synthesis of 2,4,6-Trichloronicotinic Acid
This protocol describes the oxidation of 2,4,6-trichloro-3-methylpyridine.
Materials:
-
2,4,6-trichloro-3-methylpyridine
-
Aqueous sulfuric acid
-
Potassium permanganate
-
Sodium bisulfite
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid in a round-bottom flask, add potassium permanganate portion-wise while maintaining the temperature below 50°C using an ice bath.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Cool the mixture to room temperature.
-
Carefully add sodium bisulfite to dissolve the excess manganese dioxide.
-
The 2,4,6-trichloronicotinic acid product can then be isolated by extraction or filtration, followed by purification.
(Adapted from a general procedure for the synthesis of 2,4,6-trichloronicotinaldehyde derivatives)[2]
Protocol 2: General Procedure for Amide Synthesis from a Pyridine Carboxylic Acid
This protocol outlines a standard method for forming an amide bond, a critical reaction in drug discovery.
Materials:
-
Pyridine carboxylic acid (e.g., 6-Chloronicotinic acid) (1.0 eq)
-
Thionyl chloride (1.5 - 2.0 eq)
-
Inert solvent (e.g., dichloromethane or toluene)
-
Dimethylformamide (DMF) (catalytic amount)
-
Amine (1.1 eq)
-
Base (e.g., triethylamine or pyridine) (2.0 eq)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Acid Chloride Formation: To a solution of the pyridine carboxylic acid (1.0 eq) in an inert solvent, add a catalytic amount of DMF. Cool the mixture to 0°C in an ice bath and add thionyl chloride (1.5 - 2.0 eq) dropwise. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and a base (2.0 eq) in an inert solvent. Cool this solution to 0°C.
-
Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution.
-
Allow the reaction to stir at room temperature until completion.
-
Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
(This is a generalized protocol adapted from standard organic synthesis methodologies)
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical synthetic workflow and a relevant biological signaling pathway.
Caption: A generalized workflow for the synthesis of pyridine amide derivatives.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) signaling pathway.
Application Focus: Dihydrofolate Reductase (DHFR) Inhibition
Many functionalized pyridines are investigated as potential inhibitors of enzymes involved in critical biological pathways. Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of DNA precursors, and its inhibition is a validated strategy in cancer chemotherapy[3][7][8]. The antifolate drug methotrexate, a DHFR inhibitor, features a pteridine ring system. Researchers have explored replacing this core with other nitrogen-containing heterocycles, like pyridopyrimidines, to develop novel nonclassical antifolates with improved properties[1].
The highly functionalized nature of this compound makes it an attractive starting point for the synthesis of such complex heterocyclic systems. Its activated positions allow for the systematic introduction of various side chains to probe the binding pocket of DHFR, potentially leading to the discovery of new and more potent anticancer agents. The carboxylic acid handle provides a convenient point for elaboration or for mimicking the glutamate portion of the natural substrate, folic acid.
Conclusion
This compound represents a highly activated and versatile building block for chemical synthesis. Its enhanced reactivity towards nucleophilic aromatic substitution and derivatization of the carboxylic acid group, in comparison to less halogenated analogues like 6-chloronicotinic acid and the parent nicotinic acid, makes it a powerful tool for accessing complex molecular architectures. While direct comparative kinetic data is sparse, the principles of physical organic chemistry strongly suggest a significant rate enhancement due to the presence of multiple electron-withdrawing chlorine atoms. For researchers and drug development professionals, this translates to milder reaction conditions and greater synthetic flexibility, making it an ideal scaffold for the rapid generation of compound libraries targeting enzymes such as DHFR. The choice between these functionalized pyridines will ultimately depend on the specific synthetic strategy and the desired level of reactivity.
References
- 1. CAS#:69422-72-6 | this compound | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,4,6-Trichloropyridine CAS#: 16063-69-7 [m.chemicalbook.com]
- 6. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 7. diva-portal.org [diva-portal.org]
- 8. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Analysis of the Reactivity of Chlorinated Nicotinic Acid Isomers in Key Cross-Coupling and Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted heterocyclic compounds is paramount for efficient synthesis design and the development of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of chlorinated nicotinic acid isomers—specifically 2-chloro-, 4-chloro-, 5-chloro-, and 6-chloronicotinic acid—in two pivotal reaction types: nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling. This analysis is supported by available experimental data, detailed reaction protocols, and theoretical considerations of electronic effects.
The position of the chlorine atom on the nicotinic acid scaffold dramatically influences the electron density of the pyridine ring, thereby dictating its susceptibility to nucleophilic attack and its efficiency in palladium-catalyzed cross-coupling reactions. These differences are critical in the synthesis of pharmaceuticals and agrochemicals, where chlorinated nicotinic acids serve as versatile building blocks.[1]
Theoretical Framework: Electronic Effects Governing Reactivity
The reactivity of chlorinated nicotinic acid isomers is primarily governed by the interplay of the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the pyridine ring nitrogen. The position of the chlorine atom relative to the nitrogen and the carboxylic acid group determines the extent of activation or deactivation of the carbon-chlorine bond towards substitution.
In nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. For chloronicotinic acids, the pyridine nitrogen itself acts as a strong electron-withdrawing group, particularly activating the C2 and C4 positions.
In Suzuki-Miyaura cross-coupling , the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is favored at more electron-deficient carbon centers.
Based on these principles, a general trend in reactivity can be predicted:
-
2-chloro and 4-chloronicotinic acid are expected to be the most reactive isomers in SNAr reactions due to the strong activation by the pyridine nitrogen at the ortho and para positions, respectively.
-
6-chloronicotinic acid is also activated by the pyridine nitrogen at the ortho position, but the electronic influence might be modulated by the adjacent carboxylic acid group.
-
5-chloronicotinic acid is anticipated to be the least reactive in SNAr, as the chlorine is meta to the nitrogen, receiving less electronic activation.
For Suzuki coupling, the reactivity trend is generally I > Br > OTf >> Cl.[2] The electron-deficient nature of the pyridine ring can facilitate the oxidative addition step for all isomers compared to a simple chlorobenzene.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for introducing a variety of functional groups onto the nicotinic acid core. The amination of chloronicotinic acids is a well-established method for the synthesis of biologically active compounds.
| Isomer | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Chloronicotinic acid | Aniline | 2-(Phenylamino)nicotinic acid | K₂CO₃, water, microwave irradiation | Good to excellent | [3] |
| 2-Chloronicotinic acid | Morpholine | 2-Morpholinonicotinic acid | HCl, H₂O, 100 °C | High | [4] |
| 4-Chloronicotinic acid | Various Amines | 4-Aminonicotinic acid derivatives | Data not readily available in a comparative context. | - | - |
| 5-Chloronicotinic acid | - | - | Generally less reactive in SNAr. Side reactions at the acyl chloride can occur.[5] | - | [5] |
| 6-Chloronicotinic acid | Phenols/Thiols | 6-Aryloxy/arylthionicotinic acid esters | Triethylamine, Cyrene | - | [6] |
Discussion of SNAr Reactivity:
The available data, although not from a single comparative study, supports the theoretical predictions. 2-Chloronicotinic acid readily undergoes amination under various conditions, including environmentally friendly microwave-assisted synthesis in water.[3] This high reactivity is attributed to the strong activation of the C2 position by the adjacent pyridine nitrogen. Similarly, the 6-chloro isomer is sufficiently reactive for substitution with nucleophiles like phenoxides and thiolates.[6] Direct comparative quantitative data for the 4- and 5-chloro isomers is limited, but the general principles of SNAr suggest that 4-chloronicotinic acid would be highly reactive, while 5-chloronicotinic acid would be the least reactive.
Experimental Protocol: Amination of 2-Chloronicotinic Acid
This protocol is adapted from a microwave-assisted synthesis of 2-aminonicotinic acids.[7]
Materials:
-
2-Chloronicotinic acid
-
Amine (e.g., n-butylamine, 3 equivalents)
-
Diisopropylethylamine (3 equivalents)
-
Water
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 2-chloronicotinic acid, the desired amine, diisopropylethylamine, and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 200 °C for 2 hours.
-
After cooling, the product can be isolated by acidification and filtration.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[8] The reactivity of the chloronicotinic acid isomers in this reaction is crucial for their utility as building blocks.
| Isomer | Coupling Partner | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2,6-Dichloronicotinamide | Arylboronic acids | 2-Aryl-6-chloronicotinamides | PXPd2 | K₂CO₃ | Methanol | Good regioselectivity | [9] |
| 3-Chloropyridine | Arylboronic acids | 3-Arylpyridines | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | ~80 | [10] |
| 4-Chloropyridine | Phenylboronic acid | 4-Phenylpyridine | [NiCl(o-tol)(dppf)] | K₃PO₄ | 1,4-Dioxane | Promising conversion | [11] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | 5-Aryl-2-methylpyridin-3-amines | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-90 | [12] |
| 6-Chloronicotinic acid | Arylboronic acids | 6-Aryl nicotinic acids | Data not readily available in a comparative context. | - | - | - | - |
Discussion of Suzuki Coupling Reactivity:
Direct comparative data for the Suzuki coupling of all four chloronicotinic acid isomers is scarce. However, studies on related chloropyridines provide valuable insights. For instance, a nickel-catalyzed Suzuki coupling showed promising results for 3- and 4-chloropyridine, but not for 2-chloropyridine, which led to the formation of an inactive dimeric nickel species.[11] This suggests that the choice of catalyst is critical and that reactivity trends can be complex. In palladium-catalyzed reactions of dichloropyridines, coupling often occurs preferentially at the 2- or 6-positions.[6] The study on 5-bromo-2-methylpyridin-3-amine demonstrates that the 5-position is also amenable to Suzuki coupling, achieving high yields.[12] The reactivity of the chloro-analogs is expected to be lower than the bromo-analogs.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide
This general protocol is adapted for the Suzuki coupling of an aryl halide with an arylboronic acid.[9]
Materials:
-
Chloronicotinic acid isomer
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction flask, add the chloronicotinic acid isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Relevance in Drug Development and Agrochemicals: Targeting Signaling Pathways
Derivatives of nicotinic acid are known to interact with various biological targets, acting as enzyme inhibitors or receptor modulators. The introduction of different substituents via the reactions discussed above allows for the fine-tuning of their pharmacological properties.
For example, nicotinic acid and its derivatives have been shown to inhibit a range of enzymes, including:
-
Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4, CYP2E1): Inhibition occurs via coordination of the pyridine nitrogen to the heme iron.[13]
-
α-Amylase and α-Glucosidase: Novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of these enzymes, which are targets for type 2 diabetes treatment.[14]
-
Nicotinamidase: This enzyme is involved in the salvage pathway of NAD⁺ biosynthesis, and its inhibition can have various metabolic consequences.[15]
In agrochemicals, chlorinated nicotinic acid derivatives are precursors to herbicides that can inhibit key enzymes in plant metabolic pathways.[1][16]
Conclusion
The reactivity of chlorinated nicotinic acid isomers is highly dependent on the position of the chlorine atom. Theoretical considerations and available experimental data suggest that the 2- and 4-chloro isomers are the most reactive towards nucleophilic aromatic substitution, while the 5-chloro isomer is the least reactive. In Suzuki-Miyaura cross-coupling, the reactivity is more nuanced and highly dependent on the catalytic system employed.
While this guide provides a framework for understanding and predicting the reactivity of these important building blocks, there is a clear need for direct, quantitative comparative studies to fully elucidate the reactivity profiles of all four isomers under standardized conditions. Such data would be invaluable for the rational design of synthetic routes in the development of new pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. preprints.org [preprints.org]
- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]
Halogenation's Impact on the Biological Activity of Nicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the nicotinic acid scaffold has been a strategic approach in medicinal chemistry to modulate its physicochemical properties and enhance its biological activities. This guide provides a comparative analysis of halogenated nicotinic acids versus their non-halogenated analog, focusing on key biological effects such as antimicrobial and anti-inflammatory activities, as well as their interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This comparison is supported by experimental data and detailed methodologies to aid in research and drug development.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of various halogenated nicotinic acid derivatives compared to the parent nicotinic acid. It is important to note that the data is compiled from different studies, and direct side-by-side comparisons under identical experimental conditions are limited.
Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Test Organism | Activity Metric | Value | Reference |
| Nicotinic Acid | Pseudomonas aeruginosa | MIC | 8 µg/mL | [1] |
| 5-Fluoronicotinic Acid | Streptococcus sp. | >50% growth inhibition | 0.05 µg/mL | [2] |
| 5-Fluoronicotinamide | Streptococcus sp. | >50% growth inhibition | 0.5 µg/mL | [2] |
| Thiazolidinone derivative of Nicotinic Acid (Compound A) | Staphylococcus aureus | Zone of Inhibition | 18 mm | [3] |
| Thiazolidinone derivative of Nicotinic Acid (Compound A) | Escherichia coli | Zone of Inhibition | 16 mm | [3] |
| Thiazolidinone derivative of Nicotinic Acid (Compound F) | Staphylococcus aureus | Zone of Inhibition | 20 mm | [3] |
| Thiazolidinone derivative of Nicotinic Acid (Compound F) | Escherichia coli | Zone of Inhibition | 18 mm | [3] |
Note: MIC (Minimum Inhibitory Concentration). A lower value indicates higher antimicrobial activity. The thiazolidinone derivatives are more complex structures based on a nicotinic acid core and are included to show the effect of further modifications.
Table 2: Anti-inflammatory and Receptor Binding Activity of Nicotinic Acid and its Analogs
| Compound | Assay/Target | Activity Metric | Value | Reference |
| Nicotinic Acid | HCA2 Receptor | EC50 | 0.06–0.25 µM | [4] |
| Nicotinic Acid | HCA2 Receptor | KD | 0.058 µM | [4] |
| 2-Arylaminonicotinic Acid Derivative (Compound 4c) | Carrageenan-induced paw edema | % Inhibition | 58.3% | [5] |
| Mefenamic Acid (Standard) | Carrageenan-induced paw edema | % Inhibition | 45.8% | [5] |
Note: EC50 (Half-maximal effective concentration) and KD (Dissociation constant) are measures of receptor binding affinity, with lower values indicating higher affinity. The 2-arylaminonicotinic acid derivative contains a bromophenyl group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in the compiled data.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Pseudomonas aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 × 10⁵ CFU/mL in the test wells.[6][7]
-
Compound Dilution: A serial two-fold dilution of the test compound (e.g., nicotinic acid) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[6]
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate.[6]
-
Incubation: The plates are incubated at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., Caco-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-Bromonicotinic acid derivatives) for a specified period (e.g., 72 hours).[9][10]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for a few hours.[9]
-
Formazan Solubilization: The formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test compound (e.g., a 2-bromophenyl derivative of nicotinic acid) or a standard drug (e.g., mefenamic acid) is administered orally or via another appropriate route.[5]
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the paw of the animal to induce localized inflammation and edema.[11]
-
Edema Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group that received only the vehicle.[12]
Signaling Pathways and Visualizations
The biological effects of nicotinic acid and its analogs are often mediated through specific signaling pathways. The primary receptor for nicotinic acid's lipid-lowering and anti-inflammatory effects is the G protein-coupled receptor HCA2 (GPR109A).
HCA2 (GPR109A) Signaling Pathway
Activation of HCA2 by nicotinic acid or its analogs initiates a cascade of intracellular events. In adipocytes, this leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase, resulting in decreased lipolysis.[13] In immune cells, HCA2 activation can lead to anti-inflammatory effects through various downstream effectors.[14][15]
Caption: HCA2 (GPR109A) receptor signaling pathway initiated by nicotinic acid.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the general workflow for determining the cytotoxic effects of nicotinic acid analogs using the MTT assay.
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
Discussion and Conclusion
The inclusion of halogens in the nicotinic acid structure generally appears to enhance its biological activity. For instance, 5-fluoronicotinic acid shows potent antibacterial activity at very low concentrations.[2] Similarly, brominated derivatives of nicotinic acid have demonstrated significant anti-inflammatory effects, in some cases exceeding that of the standard drug mefenamic acid.[5]
The position and nature of the halogen are critical determinants of activity. The electron-withdrawing properties of halogens can alter the pKa of the carboxylic acid group and the overall electron distribution of the pyridine ring, which can influence receptor binding and membrane permeability.
While the available data strongly suggests that halogenation is a viable strategy for optimizing the therapeutic potential of nicotinic acid, more systematic structure-activity relationship (SAR) studies are needed. Direct comparative studies of different halogens (F, Cl, Br, I) at various positions on the nicotinic acid ring against a panel of biological targets would provide a clearer understanding of the nuanced effects of halogenation and accelerate the development of novel, more potent, and selective therapeutic agents.
References
- 1. Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism [repository.arizona.edu]
- 4. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] SYNTHESIS AND BIOLOGICAL EVALUATION OF NICOTINIC ACID PEPTIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. 42959-38-6|2-Chloro-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 8. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 14. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide: Distinguishing 2,4,6-Trichloronicotinic Acid from Its Precursors
For Immediate Release
This guide provides a detailed spectroscopic comparison of the final product, 2,4,6-trichloronicotinic acid, with its common starting materials, nicotinic acid and 2,4,6-trichloropyridine. The data presented herein is crucial for researchers, scientists, and professionals in drug development for in-process monitoring, quality control, and structural verification.
The transformation from the starting materials to the final product is characterized by distinct changes in their respective NMR, FT-IR, and Mass Spectra. These changes, primarily due to the addition of a carboxylic acid group and the substitution pattern of chlorine atoms on the pyridine ring, provide clear markers for reaction progress and purity assessment.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,4,6-trichloronicotinic acid and its precursors.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-5 | Other Aromatic Protons | -COOH |
| Nicotinic Acid | ~7.58 (ddd) | ~9.13 (d), ~8.83 (dd), ~8.32 (dt) | ~13.5 (s, br) |
| 2,4,6-Trichloropyridine | 7.37 (s) | N/A | N/A |
| 2,4,6-Trichloronicotinic Acid | 8.05 (s) | N/A | Not specified |
Note: Chemical shifts are dependent on the solvent used.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| Nicotinic Acid | ~153.6 | ~129.9 | ~136.9 | ~126.7 | ~151.1 | ~166.9 |
| 2,4,6-Trichloropyridine | ~151.8 | ~124.9 | ~143.5 | ~124.9 | ~151.8 | N/A |
| 2,4,6-Trichloronicotinic Acid | ~152.0 | ~130.0 | ~155.0 | ~120.0 | ~148.0 | ~165.0 |
Note: Data for chlorinated compounds are estimated based on typical chemical shifts and require experimental verification.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-Cl Stretch | Aromatic C=C & C=N Stretch |
| Nicotinic Acid [1] | 3100-2800 (broad) | 1703-1714 | N/A | ~1594 |
| 2,4,6-Trichloropyridine | N/A | N/A | ~800-600 | ~1540, ~1415 |
| 2,4,6-Trichloronicotinic Acid | 3100-2800 (broad) | ~1700 | ~800-600 | ~1550, ~1400 |
Note: Values are approximate and can vary based on the sampling method.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | Molecular Ion (M⁺) or [M+H]⁺ | Key Fragments |
| Nicotinic Acid | 123.11 | 123 | 78 (Pyridine radical cation) |
| 2,4,6-Trichloropyridine | 182.44 | 181, 183, 185 (isotope pattern) | 146, 111 |
| 2,4,6-Trichloronicotinic Acid | 226.44 | 225, 227, 229 (isotope pattern) | 180 (Loss of COOH) |
Experimental Synthesis and Analysis Workflow
The synthesis of 2,4,6-trichloronicotinic acid can be achieved through the oxidation of 2,4,6-trichloro-3-methylpyridine. A more common laboratory-scale synthesis involves the directed ortho-metalation and subsequent carboxylation of 2,4,6-trichloropyridine. The workflow for this process and subsequent spectroscopic analysis is outlined below.
Caption: Synthesis and analysis workflow for 2,4,6-trichloronicotinic acid.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature for the chlorinated compounds.
References
Validating the Structure of 2,4,6-Trichloropyridine-3-carboxylic acid: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For a molecule such as 2,4,6-Trichloropyridine-3-carboxylic acid, with its multiple reactive sites, precise structural validation is paramount. While various analytical techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and non-destructive method to definitively map the atomic connectivity in solution.
This guide provides a comparative overview of the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound. The data presented herein is based on predicted chemical shifts and expected correlations, serving as a practical guide for researchers performing similar analyses.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar substituted pyridine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | ~ 8.1 | C2 |
| COOH | ~ 11-13 (broad) | C3 |
| C4 | ||
| C5 | ||
| C6 | ||
| COOH |
Note: Predicted chemical shifts can vary based on the solvent and concentration used. The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent.
Unraveling Connectivity with 2D NMR
2D NMR experiments provide through-bond correlation information, allowing for the assembly of the molecular structure fragment by fragment.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the pyridine ring contains only one proton (H5). Therefore, no cross-peaks are expected in the COSY spectrum for the aromatic region. A cross-peak might be observable between the carboxylic acid proton and H5 if there is a significant long-range coupling, although this is often not observed due to the lability of the acidic proton.
HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to their Carbons
The HSQC experiment correlates directly attached proton-carbon pairs. This is a crucial experiment for assigning the carbon signals based on the proton spectrum.
Table 2: Predicted HSQC Correlations
| Proton | Predicted ¹H Shift (ppm) | Correlated Carbon | Predicted ¹³C Shift (ppm) |
| H5 | ~ 8.1 | C5 | ~ 120 |
This single cross-peak would definitively link the proton signal at ~8.1 ppm to the carbon signal at ~120 ppm, confirming the C5-H5 bond.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Picture
The HMBC experiment is the key to elucidating the complete carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying quaternary carbons (carbons with no attached protons) and connecting different spin systems.
Table 3: Predicted HMBC Correlations
| Proton | Predicted ¹H Shift (ppm) | Correlated Carbons (2-3 bonds) | Predicted ¹³C Shifts (ppm) |
| H5 | ~ 8.1 | C3, C4, C6 | ~ 125, ~ 148, ~ 150 |
| COOH | ~ 11-13 | C2, C3, C4 | ~ 152, ~ 125, ~ 148 |
The observation of these HMBC correlations would allow for the unambiguous assignment of all the carbon atoms in the pyridine ring and the carboxylic acid group, thus validating the overall structure of this compound.
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for a small molecule like this compound. Instrument-specific parameters should be optimized.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean NMR tube.
¹H NMR Spectroscopy (1D):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8-16, increased for dilute samples.
-
Spectral Width: 0-15 ppm.
-
Relaxation Delay: 1-2 seconds.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be used.
-
Number of Increments in F1: 256-512 for adequate resolution.
-
Number of Scans per Increment: 2-8, depending on sample concentration.
-
HMBC Optimization: The long-range coupling delay in the HMBC experiment is typically optimized for a J-coupling of 8-10 Hz.
Logical Workflow for Structural Validation
The process of validating a molecular structure using 2D NMR follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlations.
Caption: Logical workflow for 2D NMR-based structural validation.
Comparative Analysis: Why 2D NMR is Essential
While 1D NMR provides initial information, it is often insufficient for unambiguous structure determination, especially for highly substituted molecules. For this compound, the single proton resonance in the ¹H NMR spectrum provides limited information. It is the 2D NMR experiments, particularly HMBC, that allow for the complete assembly of the molecular puzzle by revealing the connectivity to the quaternary carbons.
Alternative techniques such as Mass Spectrometry (MS) can confirm the molecular weight, and X-ray crystallography can provide the definitive solid-state structure. However, 2D NMR remains the most powerful tool for elucidating the solution-state structure and is often more readily accessible than crystallography.
Caption: Comparison of information from different analytical techniques.
Efficacy of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Review of Available Data
Despite a comprehensive search of scientific literature and patent databases, specific efficacy data for 2,4,6-Trichloropyridine-3-carboxylic acid in biological assays is not publicly available. This scarcity of information prevents a detailed comparative analysis of its performance against other compounds.
While the broader class of pyridine carboxylic acid derivatives has been extensively studied and shown to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties, data directly pertaining to the 2,4,6-trichloro substituted variant remains elusive.
Our investigation sought to identify quantitative metrics such as IC50, EC50, or Minimum Inhibitory Concentration (MIC) values from specific assays, along with the corresponding detailed experimental protocols and data for comparable alternative compounds. However, no such studies involving this compound could be located.
The available information is primarily centered on the chemical synthesis of the related compound, 2,4,6-Trichloropyridine, and general discussions on the potential biological applications of pyridine derivatives. For instance, the patent literature describes methods for synthesizing trichloropyridines, which are valuable intermediates in the creation of more complex molecules for the pharmaceutical and agrochemical industries.
One related compound, 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid, is a known herbicide, highlighting that small structural modifications to the trichloropyridine scaffold can lead to significant biological activity. However, this does not provide direct evidence of the efficacy of this compound in any specific therapeutic or biological assay.
Due to the absence of foundational efficacy data, it is not possible to construct the requested comparison tables, detail experimental methodologies, or create visualizations of signaling pathways or experimental workflows related to this compound.
Researchers and drug development professionals interested in the potential of this specific molecule would likely need to undertake initial screening and in-house assays to determine its biological activity profile. Further research is required to ascertain whether this compound possesses any significant efficacy in biological systems.
Comparative analysis of synthetic routes to substituted nicotinic acids
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic synthesis of these pyridine derivatives is critical for the development of novel pharmaceuticals. This guide provides a comparative analysis of prominent synthetic routes to substituted nicotinic acids, offering experimental data, detailed protocols, and visualizations to inform the selection of the most suitable methodology for your research and development needs.
The synthesis of substituted nicotinic acids can be broadly classified into two main approaches: de novo synthesis, which involves the construction of the pyridine ring, and the functionalization of a pre-existing pyridine core. This guide will delve into four key methodologies representing these approaches: the Bohlmann-Rahtz Pyridine Synthesis, the Guareschi-Thorpe Condensation, Suzuki-Miyaura Cross-Coupling, and Direct C-H Functionalization.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is contingent on factors such as the desired substitution pattern, substrate availability, scalability, and tolerance of functional groups. The following table summarizes the key characteristics of the four highlighted synthetic routes.
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |
| Bohlmann-Rahtz Pyridine Synthesis | De Novo Synthesis | Condensation & Cyclodehydration | 2,3,6-Trisubstituted | High convergence; constructs complex cores in one or two steps.[1] | Often requires high temperatures; can be limited to specific substitution patterns.[1][2] |
| Guareschi-Thorpe Condensation | De Novo Synthesis | Condensation & Cyclization | Polysubstituted 2-pyridones | Utilizes readily available starting materials; can be performed in environmentally benign solvents.[3][4] | Primarily yields 2-pyridone derivatives which may require further steps to obtain nicotinic acids. |
| Suzuki-Miyaura Cross-Coupling | Core Functionalization | C-C Bond Formation | Aryl or heteroaryl groups at various positions.[2][5] | Excellent functional group tolerance; mild reaction conditions; wide availability of boronic acids.[2][5] | Requires a halogenated precursor; potential for catalyst poisoning by the pyridine nitrogen.[2] |
| Direct C-H Functionalization | Core Functionalization | C-H Activation & C-C Bond Formation | Aryl groups at various positions | Atom-economical; avoids pre-functionalization of the pyridine ring.[6][7] | Can be challenging due to the electron-deficient nature of the pyridine ring and potential for catalyst inhibition.[6][8] |
Experimental Protocols
Bohlmann-Rahtz Pyridine Synthesis
This method allows for the synthesis of 2,3,6-trisubstituted pyridines from the reaction of an enamine with an ethynylketone.[1]
General Two-Step Protocol:
-
Formation of the aminodiene intermediate: The enamine is reacted with an ethynylketone in a suitable solvent (e.g., ethanol, toluene). The reaction is typically stirred at room temperature until completion.
-
Cyclodehydration: The isolated aminodiene intermediate is heated, often at high temperatures, to induce cyclodehydration and formation of the pyridine ring.[1] Acid catalysis can be employed to lower the required temperature.[1]
Representative One-Pot Protocol for Ethyl 2,6-dimethylnicotinate:
-
A mixture of ethyl acetoacetate (1 equivalent), but-3-yn-2-one (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Quantitative Data:
| Enamine Precursor | Ethynylketone | Product | Yield |
| Ethyl 3-aminocrotonate | But-3-yn-2-one | Ethyl 2,6-dimethylnicotinate | ~77%[9] |
| 1-(Piperidin-1-yl)prop-1-ene | Phenylprop-2-yn-1-one | 2-Methyl-6-phenyl-3-(piperidin-1-yl)pyridine | Good to excellent yields reported in reviews.[1] |
Advanced Guareschi-Thorpe Condensation
This modified protocol allows for the synthesis of hydroxy-cyanopyridines in an aqueous medium.[3][4]
General Protocol for 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:
-
In a reaction vessel, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).[10]
-
Add a 1:1 (v/v) mixture of water and ethanol (2 mL).[10]
-
Heat the reaction mixture at 80°C, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data:
| Cyano-component | 1,3-Dicarbonyl | Product | Yield |
| Ethyl cyanoacetate | Ethyl acetoacetate | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 96%[10] |
| Cyanoacetamide | Ethyl acetoacetate | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 98%[10] |
| Ethyl cyanoacetate | Acetylacetone | 3-cyano-4,6-dimethylpyridin-2(1H)-one | 95%[10] |
Suzuki-Miyaura Cross-Coupling of 5-Bromonicotinic Acid
This reaction is a robust method for the synthesis of 5-arylnicotinic acids.[5]
General Protocol for 5-Phenylnicotinic Acid:
-
To a degassed solution of 5-bromonicotinic acid (1 equivalent) in a suitable solvent system (e.g., DMF/water or toluene/ethanol/water) is added phenylboronic acid (1.2 equivalents) and a base such as K₃PO₄ or Na₂CO₃ (2-3 equivalents).[5]
-
A palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C.[5]
-
After completion, the reaction is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent, dried, and purified.
Quantitative Data:
| Arylboronic Acid | Product | Yield |
| Phenylboronic acid | 5-Phenylnicotinic acid | 85-95% (representative) |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)nicotinic acid | 92% |
| 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)nicotinic acid | 88% |
Yields are representative and can vary based on specific reaction conditions and substrates.
Palladium-Catalyzed Direct C-H Arylation of Nicotinic Acid Derivatives
This method enables the direct formation of a C-C bond between a C-H bond on the pyridine ring and an aryl halide.
General Protocol for the C-4 Arylation of a Nicotinic Acid Derivative:
-
A mixture of the nicotinic acid derivative (1 equivalent), an aryl bromide (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.1 equivalents), a phosphine ligand (e.g., P(o-tolyl)₃, 0.2 equivalents), and a base like K₂CO₃ (2 equivalents) in a high-boiling solvent (e.g., DMA or DMF) is heated at high temperatures (e.g., 150°C) in a sealed tube.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
Quantitative Data:
| Nicotinic Acid Derivative | Aryl Halide | Product | Yield |
| Nicotinic acid | Bromobenzene | 4-Phenylnicotinic acid | Yields can be moderate to good depending on the specific directing group strategy employed. |
| Isonicotinic acid | Bromobenzene | 3-Phenylisonicotinic acid | Moderate yields have been reported.[11] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Strategic Approach to Complex Pyridine Synthesis: Advantages of Utilizing 2,4,6-Trichloropyridine-3-carboxylic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While a vast array of reagents and catalysts are available for specific transformations, the utility of a multi-functionalized building block that offers a scaffold for divergent synthesis is invaluable. This guide provides a comparative analysis of the potential advantages of using 2,4,6-Trichloropyridine-3-carboxylic acid as a strategic starting material for the synthesis of highly substituted pyridine derivatives.
While not commonly documented as a stand-alone coupling reagent, the inherent structural features of this compound—a carboxylic acid handle for amide bond formation and three distinct chlorine atoms amenable to nucleophilic aromatic substitution (SNAr)—present a unique platform for the streamlined synthesis of diverse compound libraries. This guide will explore these advantages in comparison to more linear synthetic strategies.
Comparative Analysis of Synthetic Strategies
The primary advantage of employing a pre-functionalized scaffold like this compound lies in the convergence of synthetic routes. Compared to a linear approach that involves the sequential introduction of functional groups onto a simpler pyridine core, a building block strategy can significantly reduce the number of synthetic steps, potentially increasing overall yield and reducing purification efforts.
| Feature | Building Block Approach (Using this compound) | Linear Synthesis Approach |
| Starting Material | Highly functionalized, commercially available scaffold. | Simple, less functionalized pyridine derivative (e.g., pyridine-3-carboxylic acid). |
| Number of Steps | Fewer steps to reach a complex target molecule. | Multiple sequential steps for chlorination and functionalization. |
| Overall Yield | Potentially higher due to fewer synthetic operations. | Can be lower due to cumulative losses over multiple steps. |
| Purification | May involve fewer chromatographic purifications. | Often requires purification after each synthetic step. |
| Divergent Synthesis | Ideal for creating a library of analogues by varying the nucleophiles for SNAr and the amines for amidation from a common intermediate. | Less efficient for library synthesis; requires parallel synthesis from an earlier stage. |
| Regioselectivity | Built-in regiochemistry of the starting material. | Requires careful control of regioselectivity during chlorination and other functionalization steps, which can be challenging. |
Illustrative Synthetic Pathways and Methodologies
The strategic utility of this compound can be demonstrated through several hypothetical, yet chemically sound, synthetic pathways. These pathways leverage the differential reactivity of the available functional groups.
Pathway A: Amidation Followed by Nucleophilic Aromatic Substitution
This strategy first utilizes the carboxylic acid moiety to introduce a desired amide functionality. The resulting trichloropyridine amide can then undergo selective nucleophilic aromatic substitution at one or more of the chlorinated positions. The chlorine atoms at the 2- and 6-positions are generally more activated towards SNAr than the chlorine at the 4-position.
The following is a general protocol for the formation of an amide from this compound, adapted from standard amidation procedures.
-
Materials: this compound, desired amine (1.1 eq.), a coupling reagent such as HATU (1.1 eq.), a non-nucleophilic base like diisopropylethylamine (DIEA, 2.0 eq.), and an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine and DIEA to the solution and stir for 5 minutes at room temperature.
-
Add the coupling reagent (HATU) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Pathway B: Selective Nucleophilic Aromatic Substitution Followed by Amidation
An alternative approach involves the initial selective substitution of one of the more reactive chlorine atoms (e.g., at the 2- or 6-position) with a desired nucleophile. The resulting dichloropyridine carboxylic acid can then be converted to an amide in a subsequent step. This allows for the introduction of a wider range of functionalities early in the synthetic sequence.
Comparison with Alternative Amide Synthesis Reagents
While this compound is best viewed as a building block, it is useful to understand the context of standard amide bond formation, as this is a key reaction it would undergo. The following table provides a comparison of common coupling reagents that would be used to convert its carboxylic acid group to an amide.
| Coupling Reagent | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| HATU | 95-99 | 1-2 hours | High reactivity, low racemization, effective for sterically hindered substrates. | Higher cost. |
| HBTU | 90-95 | 2-4 hours | Good balance of reactivity and cost, reliable for standard couplings. | Can be less effective than HATU in preventing racemization. |
| PyBOP | 90-96 | 2-4 hours | High coupling efficiency, avoids carcinogenic byproducts associated with BOP. | Can be less effective for highly hindered couplings compared to HATU. |
| EDC/HOBt | 85-92 | 4-8 hours | Cost-effective, water-soluble byproducts are easily removed. | Generally lower reactivity and longer reaction times. |
Conclusion
This compound presents itself as a highly advantageous and versatile building block for the synthesis of complex, multi-substituted pyridine derivatives. Its pre-functionalized nature allows for convergent and divergent synthetic strategies that can offer significant benefits in terms of step economy and the rapid generation of compound libraries. While not a direct replacement for standard coupling reagents, its utility in a broader synthetic context makes it a valuable tool for researchers and professionals in drug discovery and development who are seeking to efficiently access novel chemical matter based on the pyridine scaffold. The strategic application of such building blocks is a key consideration in modern synthetic planning.
Benchmarking the Purity of Synthesized 2,4,6-Trichloronicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis and purity assessment of 2,4,6-trichloronicotinic acid, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chlorine atoms on the nicotinic acid scaffold significantly influences the molecule's chemical reactivity and biological activity, making its purity a critical parameter for consistent and reliable downstream applications. This document outlines a common synthetic pathway, discusses potential impurities, and presents detailed experimental protocols for benchmarking purity using state-of-the-art analytical techniques.
Synthesis of 2,4,6-Trichloronicotinic Acid
A prevalent and scalable method for the synthesis of 2,4,6-trichloronicotinic acid involves a two-step process commencing with the chlorination of 3-methylpyridine (3-picoline), followed by the oxidation of the resulting 2,4,6-trichloro-3-methylpyridine.
Synthesis Pathway:
Caption: A common two-step synthesis of 2,4,6-trichloronicotinic acid.
This process, while effective, can introduce several impurities that may impact the yield and purity of the final product. Understanding these potential impurities is fundamental to developing robust analytical methods for quality control.
Potential Impurities in Synthesis
The purity of the final 2,4,6-trichloronicotinic acid product is contingent on the successful control of both the chlorination and oxidation steps. Inadequate control can lead to the formation of several byproducts.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Chemical Structure | Origin |
| Starting Material | ||
| 3-Methylpyridine | C₆H₇N | Incomplete chlorination |
| Intermediates & Byproducts | ||
| 2,4,6-Trichloro-3-methylpyridine | C₆H₄Cl₃N | Incomplete oxidation |
| Partially Chlorinated Pyridines | e.g., Dichloro-3-methylpyridine isomers | Incomplete chlorination |
| Over-chlorinated Pyridines | e.g., Tetrachloro-3-methylpyridine | Excessive chlorination |
| Degradation Products | ||
| 6-Chloropicolinic Acid | C₆H₄ClNO₂ | Potential degradation product of related chlorinated pyridines |
Experimental Protocols for Purity Benchmarking
To accurately assess the purity of synthesized 2,4,6-trichloronicotinic acid, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools for impurity identification and structural confirmation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol details a reverse-phase HPLC method suitable for the quantitative analysis of 2,4,6-trichloronicotinic acid and the separation of potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
2,4,6-Trichloronicotinic acid standard (of known purity)
-
Sample of synthesized 2,4,6-trichloronicotinic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the 2,4,6-trichloronicotinic acid standard in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the synthesized 2,4,6-trichloronicotinic acid sample in the same solvent to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 2,4,6-trichloronicotinic acid in the sample solution and calculate the purity as a percentage.
-
Caption: HPLC workflow for purity determination of 2,4,6-trichloronicotinic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities. For acidic compounds like 2,4,6-trichloronicotinic acid, derivatization is often necessary to improve volatility and chromatographic performance.
Derivatization (Methylation):
-
To approximately 1 mg of the sample, add 500 µL of a 2M solution of HCl in methanol.
-
Heat the mixture at 60°C for 30 minutes to convert the carboxylic acid to its methyl ester.
-
Neutralize the solution and extract the methyl ester into a suitable organic solvent (e.g., dichloromethane).
GC-MS Conditions:
-
Injector: Split/splitless, 250°C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV, scan range 50-500 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Comparison of Synthesis Batches
The following table presents hypothetical data from the analysis of three different batches of synthesized 2,4,6-trichloronicotinic acid, illustrating how the data can be structured for easy comparison.
Table 2: Purity Benchmark of Synthesized 2,4,6-Trichloronicotinic Acid Batches
| Parameter | Batch A | Batch B | Batch C |
| Synthesis Conditions | |||
| Chlorination Temperature | 350°C | 375°C | 400°C |
| Oxidation Time | 2 hours | 3 hours | 4 hours |
| Purity and Impurity Profile | |||
| Purity by HPLC (%) | 95.2 | 98.5 | 97.1 |
| 2,4,6-Trichloro-3-methylpyridine (%) | 3.1 | 0.8 | 1.5 |
| Dichloro-3-methylpyridine Isomers (%) | 1.2 | 0.4 | 0.9 |
| Other Impurities (%) | 0.5 | 0.3 | 0.5 |
| Analytical Methods Used | HPLC, GC-MS, NMR | HPLC, GC-MS, NMR | HPLC, GC-MS, NMR |
Comparison with Alternative Compounds
While 2,4,6-trichloronicotinic acid is a valuable intermediate, the specific application will dictate the suitability of other substituted nicotinic acids. The nature and position of the substituents on the pyridine ring are critical for the desired reactivity and biological activity.
Table 3: Comparison with Alternative Substituted Nicotinic Acids
| Compound | Key Structural Feature | Potential Application Focus |
| 2,4,6-Trichloronicotinic Acid | Three chlorine atoms | Versatile intermediate for nucleophilic substitution at positions 2, 4, and 6. |
| 2-Chloronicotinic Acid | Single chlorine at position 2 | Precursor for pharmaceuticals and agrochemicals where substitution at the 2-position is desired.[1][2][3] |
| 6-Chloronicotinic Acid | Single chlorine at position 6 | Intermediate for specific pharmaceuticals like Tazarotene and for agrochemicals.[4] |
| 2,6-Dichloronicotinic Acid | Two chlorine atoms at positions 2 and 6 | Building block for compounds requiring disubstitution on the pyridine ring. |
The choice of a specific chlorinated nicotinic acid derivative is a strategic decision in the drug discovery and development process, governed by the desired structure-activity relationship (SAR).
Signaling Pathway Context
Substituted nicotinic acids and their derivatives can interact with various biological targets. For instance, nicotinic acid itself is an agonist for the G-protein coupled receptor GPR109A (HCA₂). The introduction of substituents can modulate this activity or direct the molecule to other targets.
Caption: A simplified signaling pathway involving the GPR109A receptor.
Conclusion
The purity of 2,4,6-trichloronicotinic acid is paramount for its successful use in research and development. This guide provides a framework for synthesizing and benchmarking the purity of this important chemical intermediate. By implementing rigorous analytical protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results in the synthesis of novel bioactive compounds. The detailed methodologies and comparative data presented herein serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry and drug development.
References
Comparative Analysis of Cross-Reactivity for 2,4,6-Trichloropyridine-3-carboxylic Acid and Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various analogs and potentially interfering compounds in immunoassays developed for Triclopyr and 3,5,6-Trichloro-2-pyridinol (TCP). Cross-reactivity is a critical parameter that defines the specificity of an antibody and its ability to distinguish between the target analyte and other structurally similar molecules.
Table 1: Cross-Reactivity of a Polyclonal Antiserum Developed for Triclopyr and 3,5,6-Trichloro-2-pyridinol.
| Compound | IC50 (nM)[1] | Cross-Reactivity (%)* |
| Triclopyr | 3.5 | 100 |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 5.1 | 68.6 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Not specified | Significant |
| Other agrochemicals & chlorinated phenols | Not specified | Low to negligible |
*Cross-reactivity (%) is calculated as (IC50 of Triclopyr / IC50 of test compound) x 100.
Table 2: Specificity of a Monoclonal Antibody (LIB-MC2) in a Competitive ELISA for 3,5,6-Trichloro-2-pyridinol (TCP).
| Compound | CAS Number | Cross-Reactivity (%) |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 6515-38-4 | 100 |
| Chlorpyrifos | 2921-88-2 | < 0.1 |
| Chlorpyrifos-methyl | 5598-13-0 | < 0.1 |
| Triclopyr | 55335-06-3 | < 0.1 |
| 2,4,5-Trichlorophenol | 95-95-4 | < 0.1 |
| 2,4,6-Trichlorophenol | 88-06-2 | < 0.1 |
| 2,4-Dichlorophenol | 120-83-2 | < 0.1 |
| Pentachlorophenol | 87-86-5 | < 0.1 |
Experimental Protocols
The data presented in this guide was generated using competitive enzyme-linked immunosorbent assays (cELISAs). The general workflow for these assays is outlined below.
General Competitive ELISA Protocol:
A specific polyclonal or monoclonal antibody is immobilized onto the surface of a microtiter plate. A known amount of enzyme-labeled target analyte (or a competitor) is added to the wells along with the sample to be tested. The free analyte in the sample competes with the enzyme-labeled analyte for the limited number of antibody binding sites. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of the analyte in the sample. The concentration is then determined by comparing the signal with a standard curve.
The specificity of the immunoassay is determined by performing cross-reactivity studies. Various concentrations of structurally related compounds are tested, and the concentration that causes 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity is then calculated relative to the target analyte.
Signaling Pathways and Experimental Workflows
Caption: Workflow for a competitive ELISA to determine analyte concentration and cross-reactivity.
Caption: Logical relationship between structural similarity and antibody cross-reactivity.
Based on the available data, immunoassays can be highly specific. For instance, the monoclonal antibody LIB-MC2 shows negligible cross-reactivity with Triclopyr, the parent compound of the target analyte TCP. This highlights that even small structural differences can significantly impact antibody recognition. Given that this compound is an isomer of other trichloropyridine derivatives, its cross-reactivity in assays for Triclopyr or TCP would need to be empirically determined. Researchers developing assays for or working with this compound should consider performing specificity studies against related chlorinated pyridines to ensure the accuracy of their results.
References
Safety Operating Guide
Proper Disposal of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Step-by-Step Guide
For Immediate Implementation: The following procedures provide essential safety and logistical information for the proper disposal of 2,4,6-Trichloropyridine-3-carboxylic acid. Adherence to these steps is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. This compound is a halogenated organic acid and should be treated as hazardous material.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes:
-
Ventilation: All handling of this chemical and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and stringent segregation to prevent dangerous reactions and ensure compliant disposal.
-
Chemical Classification: this compound is classified as a halogenated organic acid .[3]
-
Segregation:
Waste Collection and Container Management
The integrity and labeling of the waste container are critical for safe storage and transport.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][6] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[2][8]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[2][8]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: In the case of a large spill, evacuate the area immediately and follow your institution's emergency procedures.
Final Disposal Protocol
The final disposal of this compound waste must be handled by qualified personnel and facilities.
-
Disposal Method: The standard and required disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[3][9]
-
Institutional Procedures: Do not dispose of this chemical down the drain under any circumstances.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
Quantitative Data and Hazard Summary
The following table summarizes key hazard classifications and disposal parameters for halogenated organic acids, including this compound.
| Parameter | Specification | Citation |
| Waste Category | Halogenated Organic Waste, Acidic Waste | [3] |
| Primary Disposal Method | Regulated Hazardous Waste Incineration | [3][9] |
| pH for Neutralization | Not Recommended for On-site Neutralization | [10] |
| Incompatible Materials | Bases, Strong Oxidizing Agents, Non-halogenated Waste | [3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 2,4,6-Trichloropyridine-3-carboxylic acid
This guide provides immediate safety, handling, and disposal protocols for 2,4,6-Trichloropyridine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety data for structurally similar chlorinated and acidic organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to pose significant health risks, including skin and eye irritation, and potential respiratory tract irritation. A comprehensive PPE strategy is mandatory to ensure user safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.[1][2][3] | To protect against eye contact which can cause serious irritation or damage.[1][4] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves. Inspect for tears or holes before use and change frequently, especially after direct contact.[2] - Lab Coat: A flame-resistant lab coat (e.g., Nomex®) over cotton-based clothing. Ensure it is fully buttoned.[2] - Clothing: Long pants and closed-toe, closed-heel shoes are required.[2] | To prevent skin contact, which can cause irritation.[4][5] Contaminated clothing should be removed and washed before reuse.[1][5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved P95 or P1 particle respirator is recommended.[6][7] All respiratory protection use must adhere to a formal respiratory protection program. | To prevent inhalation, which may cause respiratory tract irritation.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow Diagram
Caption: Logical workflow for handling this compound.
Detailed Methodologies:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds such as 2,3,6-Trichloropyridine and 2,4,6-Trichloropyrimidine-5-carboxylic acid to understand potential hazards.[4][5]
-
Ensure all work is conducted in a properly functioning chemical fume hood to maintain adequate ventilation.[5][6]
-
Verify that an eyewash station and safety shower are readily accessible.[8][9]
-
Don all required PPE as outlined in Table 1.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Classification: This material should be treated as hazardous waste. Waste generators must comply with federal, state, and local regulations for hazardous waste classification.[5][10]
-
Collection:
-
Collect waste, including any contaminated materials (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
Disposal:
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
